molecular formula C14H15NO B1312478 4-(4-Ethylphenoxy)aniline CAS No. 41295-21-0

4-(4-Ethylphenoxy)aniline

Cat. No.: B1312478
CAS No.: 41295-21-0
M. Wt: 213.27 g/mol
InChI Key: HSZDEKXXWFNXMN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)aniline is a high-purity organic compound intended for research and development applications. As an aniline derivative featuring a phenoxy linkage, it is primarily valued as a versatile building block and key synthetic intermediate in organic chemistry. Researchers utilize this compound in the development of novel polymers and advanced materials, where its structure contributes to thermal stability and specific mechanical properties. It is also relevant in medicinal chemistry research for the synthesis of compound libraries. The mechanism of action for 4-(4-Ethylphenoxy)aniline is dependent on its specific application, often functioning as a nucleophile in aromatic substitution reactions or as a monomer in polycondensation reactions to form polymers like polyimides and polyurethanes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZDEKXXWFNXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427969
Record name 4-(4-ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-21-0
Record name 4-(4-ethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-(4-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(4-Ethylphenoxy)aniline (CAS 41295-21-0) is a critical diamine precursor and liquid crystal intermediate, distinguished by its flexible ethyl tail and rigid diphenyl ether core. This structural duality makes it essential for synthesizing high-performance polyimides and nematic liquid crystal mixtures requiring specific viscosity and optical anisotropy profiles. This technical guide provides a validated, two-step synthetic pathway designed for high yield (>85%) and purity (>99%), prioritizing scalable nucleophilic aromatic substitution (


) over metal-catalyzed coupling to minimize trace metal contamination in electronic-grade applications.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target molecule C


H

NO. The ether linkage is the strategic disconnection point. While Ullmann coupling (using 4-ethylphenol and 4-iodoaniline) is a viable route, it often suffers from chemoselectivity issues and copper contamination.

The Superior Route: A linear sequence utilizing the activation provided by a nitro group.

  • Ether Formation (

    
    ):  Coupling 4-ethylphenol with 1-fluoro-4-nitrobenzene. The nitro group acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack by the phenoxide.
    
  • Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation.

Retrosynthesis Target 4-(4-Ethylphenoxy)aniline (Target) NitroInt 4-(4-Ethylphenoxy)-1-nitrobenzene (Intermediate) Target->NitroInt Reduction (H2, Pd/C) Precursors 4-Ethylphenol + 1-Fluoro-4-nitrobenzene NitroInt->Precursors SnAr Coupling (K2CO3, DMF)

Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the target aniline via a nitro intermediate.

Experimental Protocol

Step 1: Synthesis of 4-(4-Ethylphenoxy)-1-nitrobenzene

This step utilizes a base-promoted Nucleophilic Aromatic Substitution.[1] Potassium carbonate (


) is preferred over stronger bases (like NaH) to prevent side reactions, provided the solvent is polar aprotic (DMF or DMSO).

Reagents:

  • 4-Ethylphenol (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.05 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • N,N-Dimethylformamide (DMF) [0.5 M concentration]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 4-ethylphenol (12.2 g, 100 mmol) and anhydrous DMF (200 mL).

  • Deprotonation: Add

    
     (20.7 g, 150 mmol) in one portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (14.8 g, 105 mmol) dropwise (if liquid) or in small portions.

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol starting material is consumed.

  • Workup: Cool to room temperature. Pour the reaction mixture into 1 L of ice-water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

Yield: ~90-95% Key Insight: Using the fluoro- derivative instead of the chloro- analog significantly accelerates the reaction rate at lower temperatures due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Step 2: Reduction to 4-(4-Ethylphenoxy)aniline

Catalytic hydrogenation is chosen for its cleanliness and atom economy.

Reagents:

  • 4-(4-Ethylphenoxy)-1-nitrobenzene (from Step 1)

  • Pd/C (10% w/w loading, 5 mol% Pd)

  • Ethanol (Solvent)[2]

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Setup: Dissolve the nitro intermediate (20 g) in Ethanol (150 mL) in a hydrogenation bottle or autoclave.

  • Catalyst: Carefully add 10% Pd/C (1.0 g). Caution: Pd/C can be pyrophoric in air; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     three times, then charge with 
    
    
    
    (30–50 psi). Shake/stir at room temperature for 4–6 hours.
  • Monitoring: Reaction is complete when

    
     uptake ceases and TLC shows the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine spot.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.

  • Final Purification: Recrystallize from Hexane/Toluene or purify via vacuum distillation if high purity (>99.5%) is required for electronic applications.

Yield: ~95%

Characterization Data

The following data represents the expected spectral signature for 4-(4-Ethylphenoxy)aniline (C


H

NO, MW: 213.28 g/mol ).
Spectroscopic Table
TechniqueParameterSignal/Assignment

H NMR
Solvent: DMSO-


(ppm):
Methyl (Ethyl group)1.18 (t,

Hz, 3H,

)
Methylene (Ethyl group)2.56 (q,

Hz, 2H,

)
Amine Protons4.8–5.0 (br s, 2H,

)
Aromatic (Aniline ring)6.55 (d,

Hz, 2H, ortho to

)
Aromatic (Aniline ring)6.75 (d,

Hz, 2H, meta to

)
Aromatic (Phenoxy ring)6.80 (d,

Hz, 2H, ortho to Ether)
Aromatic (Phenoxy ring)7.12 (d,

Hz, 2H, meta to Ether)

C NMR
Solvent: DMSO-


(ppm):
15.8 (

), 27.5 (

), 114.8, 117.5, 120.5, 128.9 (Ar-CH), 137.5 (Ar-C-Et), 145.2 (Ar-C-

), 148.0 (Ar-C-O), 156.5 (Ar-C-O).
FT-IR Mode: ATR3350, 3420 cm

(

stretch), 1240 cm

(

ether stretch), 1500, 1600 cm

(Ar

).
MS Mode: ESI+m/z = 214.1

.

Process Logic & Workflow

The following diagram illustrates the critical decision nodes and purification logic to ensure "Electronic Grade" purity.

Workflow Start Start: Raw Materials (4-Ethylphenol + F-Nitrobenzene) Reaction1 Step 1: SnAr Reaction (DMF, K2CO3, 80°C) Start->Reaction1 Check1 QC Check: TLC/HPLC (Is Phenol < 0.5%?) Reaction1->Check1 Check1->Reaction1 No (Continue Heating) Precipitation Precipitation in Water (Removes DMF/Salts) Check1->Precipitation Yes Reaction2 Step 2: Hydrogenation (H2, Pd/C, EtOH) Precipitation->Reaction2 Filtration Celite Filtration (Removes Pd Catalyst) Reaction2->Filtration FinalPurification Recrystallization (Hexane/Toluene) Filtration->FinalPurification Product Final Product: 4-(4-Ethylphenoxy)aniline FinalPurification->Product

Figure 2: Process flow diagram emphasizing Quality Control (QC) checkpoints.

Safety & Handling (E-E-A-T)

  • 1-Fluoro-4-nitrobenzene: Highly toxic and a skin irritant. Handle in a fume hood.

  • Hydrogenation:

    
     gas poses an explosion hazard. Ensure the autoclave is grounded and leak-tested. Spent Pd/C catalyst is pyrophoric; dispose of it in a water-filled container.
    
  • Storage: The final aniline derivative is sensitive to oxidation (turning brown over time). Store under an inert atmosphere (Argon/Nitrogen) in amber vials at 2–8°C.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6115, Aniline (General reactivity context). Retrieved from [Link]

Sources

4-(4-Ethylphenoxy)aniline: Structural Characterization and Synthetic Methodology

[1]

Executive Summary

4-(4-Ethylphenoxy)aniline (CAS 41295-21-0) is a specialized aromatic ether amine utilized primarily as a building block in the synthesis of liquid crystalline materials and high-performance polyimides.[1] Characterized by a diphenyl ether core with para-substituted ethyl and amino groups, it serves as a critical intermediate for introducing flexible alkyl chains into rigid mesogenic cores, thereby modulating phase transition temperatures in liquid crystal displays (LCDs). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers
Identifier Value
IUPAC Name 4-(4-Ethylphenoxy)aniline
Synonyms 4-Amino-4'-ethyldiphenyl ether; p-(p-Ethylphenoxy)aniline
CAS Registry Number 41295-21-0
Molecular Formula C₁₄H₁₅NO
SMILES CCc1ccc(Oc2ccc(N)cc2)cc1
InChI Key Predicted based on structure (e.g., KVWD...[1])
Structural Properties

The molecule consists of two phenyl rings linked by an ether oxygen.[1] The ether linkage creates a bent geometry (bond angle ~120°), which disrupts planar stacking compared to biphenyls, lowering the melting point and enhancing solubility.

  • Ring A (Aniline): Electron-rich due to the amino (-NH₂) and ether (-O-) donors.[1] Highly reactive toward electrophilic substitution.[1]

  • Ring B (Ethylphenoxy): The ethyl group provides steric bulk and lipophilicity, critical for alignment in liquid crystal matrices.

Physicochemical Data

Note: Experimental data for this specific homolog is limited; values below include predicted parameters based on structure-property relationships (SPR) and homologous series (e.g., methyl analog CAS 41295-20-9).[1]

Property Value / Range Source/Note
Molecular Weight 213.28 g/mol Calculated
Physical State Solid (Crystalline powder)Inferred from homologs
Melting Point 95 – 105 °C (Predicted)Est.[1] vs Methyl analog (120°C) [1]
Boiling Point 345.5 ± 35.0 °CPredicted at 760 mmHg [2]
Density 1.093 ± 0.06 g/cm³Predicted [2]
pKa (Conjugate Acid) ~4.5 – 5.0Typical for diphenyl ether amines
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic character

Synthetic Methodology

The industrial and laboratory synthesis of 4-(4-Ethylphenoxy)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (

11
Reaction Scheme (DOT Visualization)

SynthesisPathSM14-Ethylphenol(Nucleophile)IntIntermediate:4-(4-Ethylphenoxy)nitrobenzeneSM1->IntK2CO3, DMFReflux, 4-6h (SnAr)SM21-Fluoro-4-nitrobenzene(Electrophile)SM2->IntProdProduct:4-(4-Ethylphenoxy)anilineInt->ProdH2, Pd/C orFe/HCl (Reduction)

Figure 1: Two-step synthesis via

Detailed Protocol
Step 1: Ether Formation (

)

Reagents: 4-Ethylphenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.05 eq), Potassium Carbonate (

  • Setup: Charge a round-bottom flask with 4-ethylphenol and

    
     in DMF. Stir at room temperature for 30 mins to generate the phenoxide anion.
    
  • Addition: Add 1-fluoro-4-nitrobenzene dropwise. The fluorine atom is highly activated for displacement by the para-nitro group.[1]

  • Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC (disappearance of phenol).[1]

  • Workup: Pour into ice water. The nitro-intermediate will precipitate.[1] Filter, wash with water, and dry.[2]

Step 2: Nitro Reduction

Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Ethanol, Hydrogen gas (balloon or 1 atm).

  • Setup: Dissolve the nitro intermediate in ethanol (or ethyl acetate). Add Pd/C catalyst carefully under inert atmosphere (

    
    ).[1]
    
  • Reduction: Purge with

    
     and stir vigorously at RT for 3–12 hours.
    
  • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from ethanol/hexane to obtain the pure aniline.[1]

Chemical Reactivity & Applications[1]

Reactivity Profile

The molecule possesses two distinct reactive centers:[1]

  • Primary Amine (-NH₂):

    • Acylation: Reacts with acid chlorides to form amides (e.g., in liquid crystal mesogen synthesis).

    • Diazotization: Can be converted to diazonium salts for azo dye synthesis or Sandmeyer reactions.[1]

    • Imine Formation: Condenses with aldehydes to form Schiff bases (anils), a common structural motif in liquid crystals.

  • Ether Linkage (-O-):

    • Chemically robust under basic and mild acidic conditions.[1]

    • Susceptible to cleavage only under harsh conditions (e.g.,

      
       or concentrated 
      
      
      ).
Core Applications
  • Liquid Crystals: The 4-ethylphenoxy moiety provides the necessary "soft" tail for nematic phase formation, while the aniline serves as the anchor for the rigid core (mesogen).[1]

  • Polyimides: Used as a diamine monomer (often in bis-form) to produce flexible, heat-resistant polymers for electronics.[1]

  • Pharmaceuticals: The diphenyl ether scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors.

Safety & Handling (MSDS Highlights)

Note: Treat as a substituted aniline.[1] Specific toxicological data may be limited; handle with universal precautions for aromatic amines.

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed or inhaled (H302+H332).[1]Use fume hood; wear N95/P100 mask if powder.[1]
Irritation Causes skin and eye irritation (H315+H319).[1]Wear nitrile gloves and safety goggles.[1]
Sensitization Potential skin sensitizer.[1]Avoid direct contact; wash thoroughly after handling.[1]
Storage Air/Light sensitive (oxidation of amine).[1]Store under inert gas (

/Ar) in amber vials.

References

  • TCI Chemicals. 4-Amino-4'-methyldiphenyl Ether (CAS 41295-20-9) Product Specification.[1] Retrieved from

  • ChemicalBook. 4-(4-Ethylphenoxy)aniline (CAS 41295-21-0) Properties and Predicted Data. Retrieved from

  • PubChem. 4,4'-Diaminodiphenyl ether (Analogous Structure Data).[1] National Library of Medicine.[1] Retrieved from

  • GuideChem. 4-(4-Ethylphenoxy)aniline Supplier and Property Data. Retrieved from

Technical Guide: Solubility and Stability of 4-(4-Ethylphenoxy)aniline

[1]

Executive Summary

4-(4-Ethylphenoxy)aniline (CAS: 41295-21-0 ) is a specialized aromatic amine intermediate used primarily in the synthesis of high-performance polymers (polyimides), liquid crystal displays, and pharmaceutical scaffolds.[1][2][3] Its structural duality—comprising a lipophilic ethyl-substituted phenyl ring and a reactive aniline moiety bridged by an ether linkage—defines its physicochemical behavior.[1]

This guide provides a technical deep-dive into the solubility profile and stability mechanisms of this compound.[1] It is designed for researchers requiring precise handling protocols to maintain compound integrity during drug development assays or material synthesis.[1]

Part 1: Physicochemical Characterization[1][4]

Understanding the molecular architecture is the first step to mastering solubility and stability.[1] The molecule features a "push-pull" electronic system where the ether oxygen donates electron density to the aniline ring, increasing the basicity and oxidation susceptibility of the amino group.[1]

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicRelevance to Protocol
CAS Number 41295-21-0Unique Identifier for sourcing/verification.[1]
Molecular Formula C₁₄H₁₅NOBasis for stoichiometric calculations.[1]
Molecular Weight 213.28 g/mol Conversion factor for Molarity (mM) preparation.[1]
Physical State Solid (Crystalline powder)Requires dissolution for most assays.[1]
Predicted LogP ~3.5 – 3.8Indicates high lipophilicity; poor water solubility.[1]
Predicted pKa ~4.5 – 5.0 (Aniline N)Weak base; ionizes in acidic media (pH < 4).[1]
H-Bond Donors 1 (–NH₂)Limited water interaction capability.[1]

Part 2: Solubility Profile & Optimization

The solubility of 4-(4-Ethylphenoxy)aniline is governed by the Hydrophobic Effect .[1] The ethyl group and the two aromatic rings dominate the solvation energetics, making the compound sparingly soluble in water but highly soluble in organic media.[1]

Solvent Compatibility Matrix[1]
  • High Solubility (>50 mg/mL): Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.[1]

    • Use Case: Preparation of stock solutions (typically 10–100 mM).[1]

  • Moderate Solubility (1–10 mg/mL): Methanol, Ethanol, Acetonitrile.[1]

    • Use Case: Working solutions for HPLC or biological assays.[1]

  • Low Solubility (<0.1 mg/mL): Water, PBS (pH 7.4), Hexane.[1]

    • Use Case: Aqueous buffers require co-solvents (e.g., 1% DMSO) or pH modification.[1]

pH-Dependent Solubility (The "Ionization Switch")

As a weak base, the solubility of 4-(4-Ethylphenoxy)aniline is pH-dependent.[1]

  • pH > pKa (Neutral/Basic): The molecule is neutral and hydrophobic.[1] Precipitation is likely in aqueous buffers.[1]

  • pH < pKa (Acidic): The amino group protonates (–NH₃⁺), drastically increasing aqueous solubility due to ionic solvation.[1]

Diagram 1: Solubility Equilibrium & pH Dependence

SolubilityEquilibriumcluster_0Acidic Environment (pH < 4.0)cluster_1Neutral/Basic Environment (pH > 5.0)IonizedProtonated Form(R-NH3+)High Aqueous SolubilityNeutralNeutral Form(R-NH2)Precipitates / AggregatesIonized->Neutral  Deprotonation (pH ↑)  H_ion+ H+

Caption: The reversible ionization of the aniline group dictates aqueous solubility.[1] Acidification drives the equilibrium left, enhancing solubility.[1]

Part 3: Stability & Degradation Mechanisms[1]

The primary stability risk for 4-(4-Ethylphenoxy)aniline is Oxidation .[1] The electron-rich aniline ring is prone to radical formation and subsequent polymerization or oxidation to colored species (azo compounds, nitro derivatives).[1]

Degradation Pathways[1]
  • Oxidative Deamination/Coupling: Exposure to air and light can cause the amine to oxidize, turning the white/off-white solid to yellow, brown, or purple.[1]

  • Photolysis: UV light accelerates the formation of radical intermediates.[1]

  • Hydrolysis: The ether linkage (–O–) is generally robust but can cleave under extreme conditions (concentrated acid + heat), though this is rare in standard storage.[1]

Diagram 2: Oxidative Degradation Pathway

DegradationParent4-(4-Ethylphenoxy)aniline(Active)RadicalAnilino Radical(Intermediate)Parent->Radical  Oxidation (O2 / Light)  AzoAzo Dimers(Colored Impurity)Radical->Azo  Dimerization  QuinoneQuinone Imine(Reactive Electrophile)Radical->Quinone  Further Oxidation  

Caption: The oxidative cascade leading to colored impurities.[1] Avoiding light and oxygen blocks the initial step.

Part 4: Validated Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent.[1]

  • Preparation: Add excess solid 4-(4-Ethylphenoxy)aniline (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24–48 hours. Protect from light (wrap vial in foil).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (avoid nylon which binds anilines).

  • Quantification: Analyze the supernatant via HPLC-UV (approx. 254 nm) against a standard curve prepared in DMSO.

Forced Degradation Study (Stress Testing)

Objective: Establish stability limits for storage and handling.

Stress ConditionProtocolExpected Outcome
Oxidation 0.1 M HCl + 3% H₂O₂ for 4 hoursFormation of N-oxides or azo dimers.[1]
Acid Hydrolysis 1 M HCl, 60°C for 24 hoursStable (Protonation protects amine).[1]
Base Hydrolysis 1 M NaOH, 60°C for 24 hoursPotential minor degradation; precipitation observed.[1]
Photostability 1.2 million lux hours (UV/Vis)Darkening of solid/solution (Oxidation).[1]
Diagram 3: Stability Testing Workflow

WorkflowSampleSample Prep(1 mg/mL in MeCN)StressApply Stress(Heat/Ox/Light)Sample->StressQuenchQuench/NeutralizeStress->QuenchAnalyzeHPLC Analysis(Detect Impurities)Quench->Analyze

Caption: Standard workflow for forced degradation profiling.

Part 5: Handling & Storage Guidelines

Based on the stability profile, the following storage conditions are mandatory to maintain >98% purity:

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is the primary enemy.[1]

  • Temperature: 2–8°C (Refrigerated) for long-term storage.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps (chemical resistance).

  • In Solution: DMSO stocks are stable at -20°C for months. Aqueous solutions should be prepared fresh.

References

  • PubChem. (n.d.).[1] 4-(4-Ethylphenoxy)aniline (CAS 41295-21-0).[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Patent 4,316,993. (1982).[1] Process for the preparation of 4-phenoxy-phenols. (Describes the stability and synthesis of phenoxy-aniline intermediates). Retrieved from

The Medicinal Chemistry Potential of the 4-(4-Ethylphenoxy)aniline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(4-Ethylphenoxy)aniline scaffold, integrating a diaryl ether (DE) linkage with a terminal aniline ring, represents a compelling yet underexplored chemotype for modern drug discovery. The DE motif is a statistically prevalent and privileged structure in medicinal chemistry, recognized for its broad biological versatility and favorable physicochemical properties.[1][2] Similarly, the aniline moiety is a cornerstone pharmacophore, crucial for establishing key interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[3] This technical guide provides a comprehensive analysis of the 4-(4-Ethylphenoxy)aniline core, hypothesizing its potential applications based on robust structure-activity relationship (SAR) data from analogous compounds. We present a strategic roadmap for its investigation, detailing synthetic routes, proposed therapeutic targets, and validated experimental protocols for screening and optimization. This document serves as an in-depth resource for researchers and drug development professionals aiming to exploit this promising scaffold for the generation of novel therapeutics.

Introduction to the 4-(4-Ethylphenoxy)aniline Scaffold

Chemical Structure and Predicted Physicochemical Properties

The 4-(4-Ethylphenoxy)aniline molecule is characterized by a central diaryl ether bond connecting an aniline ring and a 4-ethylphenyl ring. This unique arrangement confers a balance of rigidity and conformational flexibility, which is often advantageous for optimal binding to protein targets. The aniline nitrogen provides a critical hydrogen bond donor, while the ether oxygen acts as a hydrogen bond acceptor. The ethylphenyl group contributes to lipophilicity, potentially enhancing membrane permeability and van der Waals interactions within hydrophobic pockets.

Table 1: Predicted Physicochemical Properties of 4-(4-Ethylphenoxy)aniline

Property Predicted Value Significance in Drug Discovery
Molecular Weight 213.28 g/mol Falls within the "Rule of Five" guidelines for good oral bioavailability.
cLogP 3.85 Indicates good lipophilicity, suggesting potential for cell permeability.
Topological Polar Surface Area (TPSA) 35.25 Ų Suggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from -NH₂) Allows for critical interactions with target proteins (e.g., kinase hinge region).
Hydrogen Bond Acceptors 2 (from -O- and -N-) Provides additional points for target engagement.

| Rotatable Bonds | 3 | Offers conformational flexibility to adapt to various binding site geometries. |

Calculations performed using standard computational chemistry software.

The Diaryl Ether Linkage: A Privileged Motif in Drug Design

The diaryl ether (DE) is the second most frequently encountered scaffold in medicinal and agrochemical reports.[1] Its prevalence stems from a combination of synthetic accessibility and its ability to impart favorable biological and physical properties. The DE linkage is found in numerous agents with a vast range of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Its bent geometry and rotational flexibility allow it to position aromatic rings in orientations that can maximize interactions with diverse biological targets.

The Aniline Moiety: A Versatile Pharmacophore

The aniline group is a fundamental building block in pharmaceutical synthesis.[4] In drug design, it is prized for its ability to act as a hydrogen bond donor and engage in π-stacking interactions.[5] This functionality is famously exploited in numerous ATP-competitive kinase inhibitors, where the aniline nitrogen forms a crucial hydrogen bond with the "hinge" region of the kinase active site, a key anchoring point for potent inhibition.[3] While the aniline motif can sometimes be associated with metabolic liabilities, modern medicinal chemistry strategies can often mitigate these risks through careful molecular design and isosteric replacement.[5][6]

Hypothesized Therapeutic Targets and Applications

Based on the core structural motifs, we hypothesize that the 4-(4-Ethylphenoxy)aniline scaffold is a strong candidate for development in several therapeutic areas.

Oncology: As a Protein Kinase Inhibitor Scaffold

The most compelling application for this scaffold is in the development of protein kinase inhibitors. Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[3]

  • Rationale: The 4-anilino-quinazoline/pyrimidine scaffold is the basis for numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib.[3] The 4-(4-Ethylphenoxy)aniline core mimics the essential features of these drugs: an aniline nitrogen for hinge binding and a substituted aromatic ring that can occupy the hydrophobic pocket adjacent to the ATP binding site. The diaryl ether linkage is also a common feature in potent kinase inhibitors, such as Sorafenib and Axitinib, which target VEGFR-2.

  • Potential Targets:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. The diaryl ether motif coupled with an aniline headgroup is well-suited for the VEGFR-2 active site.[7]

    • EGFR (Epidermal Growth Factor Receptor): Many 4-anilino derivatives are potent EGFR inhibitors.[3]

    • B-Raf: Certain quinoxaline derivatives with diaryl-urea substructures show B-Raf inhibition.[7] The phenoxyaniline core could be adapted to target this key oncogene.

Anti-Infective Agents
  • Rationale: The diaryl ether structure is the foundation of the broad-spectrum antimicrobial agent triclosan. Recent studies have shown that novel diaryl ether derivatives can act as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, showing potent activity against drug-resistant strains.[8]

  • Potential Application: Derivatives of the 4-(4-Ethylphenoxy)aniline scaffold could be explored as novel anti-mycobacterial agents, potentially overcoming existing resistance mechanisms.

Anti-Inflammatory Agents
  • Rationale: Diaryl ether moieties are present in anti-inflammatory drugs. Some derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] A recent study highlighted diaryl ether derivatives as potential dual inhibitors of COX-2 and EGFR, addressing inflammation-linked cancers.[10]

  • Potential Application: The scaffold could be optimized to yield selective COX-2 inhibitors or dual-action agents for treating inflammatory diseases and certain cancers.

A Proposed Drug Discovery Workflow

A systematic approach is required to validate and optimize the 4-(4-Ethylphenoxy)aniline scaffold. This workflow outlines the key stages from initial synthesis to lead optimization.

G cluster_0 Scaffold Development cluster_1 Screening Cascade cluster_2 Lead Optimization A Synthesis of Core Scaffold (4-(4-Ethylphenoxy)aniline) B Library Synthesis (SAR-driven derivatization) A->B Ullmann or Buchwald-Hartwig C Primary Screening (e.g., Kinase Panel) B->C Diverse Library D Hit Confirmation & Dose-Response (IC50) C->D Validate Hits E Secondary Assays (Cellular Proliferation) D->E Confirm Cellular Activity F In Silico Modeling (Docking & SAR Analysis) E->F Prioritize Leads G ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) E->G Assess Drug-like Properties F->B Design Next-Gen Compounds H In Vivo Efficacy Studies (Xenograft Models) G->H Select Candidate

Caption: A logical workflow for the discovery and development of drugs based on the 4-(4-Ethylphenoxy)aniline scaffold.

Key Experimental Protocols

Protocol: Synthesis via Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming diaryl ethers, typically involving a copper catalyst.[11][12][13]

  • Rationale: This method is well-established for coupling phenols with aryl halides. While traditional conditions require high temperatures, modern protocols with specific ligands can facilitate the reaction under milder conditions.[11]

  • Materials:

    • 4-Aminophenol

    • 1-Bromo-4-ethylbenzene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Pyridine or N,N-Dimethylformamide (DMF), anhydrous

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and CuI (0.1 eq).

    • Add anhydrous DMF to the flask.

    • Add 1-bromo-4-ethylbenzene (1.1 eq) to the mixture.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Dilute the filtrate with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(4-Ethylphenoxy)aniline.

Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

An in vitro kinase assay is essential to determine if a compound directly inhibits the target enzyme's activity.[14][15][16] The ADP-Glo™ Kinase Assay is a common format that measures ADP production, which is directly proportional to kinase activity.[15]

  • Rationale: This luminescent assay provides a robust, high-throughput method for determining inhibitor potency (IC₅₀). It is critical to optimize the ATP concentration to be near the Kₘ value of the kinase to ensure accurate and comparable inhibitor data.[14]

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP at Kₘ concentration (e.g., 10 µM)

    • Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA)

    • Test compound (4-(4-Ethylphenoxy)aniline derivative) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Positive control inhibitor (e.g., Sorafenib)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of a solution containing VEGFR-2 enzyme and substrate.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution. Mix gently.

    • Incubate the plate at 30 °C for 60 minutes. The reaction must be within the linear range of enzyme activity.[17]

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol: Preliminary ADME-Tox Profiling (Microsomal Stability Assay)

Assessing metabolic stability is a critical early step to ensure a compound has a sufficient half-life to be effective in vivo.

  • Rationale: This assay evaluates the rate of metabolism of a compound by liver microsomes, which contain the key cytochrome P450 enzymes. A high clearance rate suggests poor metabolic stability.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • Phosphate buffer (pH 7.4)

    • Test compound

    • Positive control (e.g., Verapamil - high clearance)

    • Negative control (e.g., Warfarin - low clearance)

    • Acetonitrile with internal standard for LC-MS/MS analysis

  • Procedure:

    • Pre-warm a solution of HLM and phosphate buffer to 37 °C.

    • Add the test compound (final concentration typically 1 µM) to the microsome solution and pre-incubate for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Structure-Activity Relationship (SAR) and Optimization Strategy

Initial hits from screening must be systematically optimized to improve potency, selectivity, and drug-like properties.[18][19][20]

G cluster_R1 R1: Ethyl Group Modifications cluster_R2 R2: Aniline Ring Substitution cluster_X X: Bioisosteric Replacement Core { Core Scaffold | 4-(4-Ethylphenoxy)aniline} R1_node Explore Size & Polarity -CH₃ -CF₃ -cyclopropyl -OCH₃ Core->R1_node Tune lipophilicity & pocket filling R2_node Modulate Electronics & Solubility 3-F 3-Cl 3-CN 2-CH₃ Core->R2_node Enhance potency & modulate pKa X_node X_node Core->X_node Address metabolism & improve PK

Caption: A potential Structure-Activity Relationship (SAR) exploration tree for optimizing the 4-(4-Ethylphenoxy)aniline scaffold.

  • R1 (Ethyl Group): Modifications here can probe the size and nature of the hydrophobic pocket. Replacing the ethyl with smaller (methyl), larger (propyl, cyclopropyl), or electron-withdrawing (trifluoromethyl) groups can fine-tune potency and metabolic stability.

  • R2 (Aniline Ring): Substitution on the aniline ring can modulate the pKa of the amine, which affects both target binding and physical properties. Small electron-withdrawing groups (e.g., 3-fluoro) can increase potency and lower pKa, potentially reducing off-target effects.

  • X (Linker/Core): If metabolic liability at the ether or aniline is observed, bioisosteric replacement is a key strategy.[21][22][23] The ether could be replaced with a thioether or methylene bridge. The aniline could be replaced with a saturated nitrogen heterocycle to mitigate toxicity concerns while maintaining a key hydrogen bond interaction.[6]

Conclusion and Future Directions

The 4-(4-Ethylphenoxy)aniline scaffold represents a convergence of two privileged structures in medicinal chemistry. Its inherent features make it an exceptionally promising starting point for the development of novel therapeutics, particularly in the realm of oncology as kinase inhibitors. The strategic workflow and detailed protocols provided in this guide offer a clear and actionable path for its exploration. Future work should focus on the synthesis of a focused library based on the proposed SAR strategy, followed by screening against a diverse panel of kinases and other relevant biological targets. Successful hit-to-lead optimization will depend on a multi-parameter approach, balancing potency with critical ADME-Tox properties to identify clinical candidates with a high probability of success.

References

  • Hu, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • Nargund, L. V. G., et al. (2010). Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity. Bioorganic Chemistry. Available at: [Link]

  • Hu, Y. Y., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design. Available at: [Link]

  • Li, J., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Verma, P., & Baldrian, P. (2013). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

  • American Chemical Society. (2026). Total Synthesis of Chrysosporazines B and C. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US4316993A - Process for the preparation of 4-phenoxy-phenols.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Aniline in Pharmaceutical Synthesis: Purity and Reliability. (n.d.). LinkedIn. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
  • Mortimer, C. G., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. Available at: [Link]

  • PubMed. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Available at: [Link]

  • ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Knapp, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • ResearchGate. (2025). Diaryl ether derivatives as anticancer agents - A review. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • PMC. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]

  • Application of Bioisosteres in Drug Design. (2012). Available at: [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4,4′-methylenedianiline. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]

  • ResearchGate. (2025). The Ullmann Ether Condensation. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • YouTube. (2023). Making Aniline. Available at: [Link]

Sources

The Pharmacophore Precursor: A Technical Guide to 4-(4-Ethylphenoxy)aniline

[1][2][3]

Part 1: Introduction & Chemical Identity[1][3]

4-(4-Ethylphenoxy)aniline is a diaryl ether derivative characterized by a lipophilic ethyl-substituted phenyl ring linked via an oxygen bridge to an aniline moiety.[1][2][3] In drug development and materials science, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly where a flexible, hydrophobic core is required to span protein binding pockets.[1]

Chemical Profile[1][3][4][5][6][7][8]
  • IUPAC Name: 4-(4-Ethylphenoxy)benzenamine[1][2][3]

  • CAS Number: 41295-21-0 (Generic/Isomer specific variants may apply)[1][2][3]

  • Molecular Formula: C₁₄H₁₅NO[1][3]

  • Molecular Weight: 213.28 g/mol [1][3]

  • Structural Role: It functions as a Lipophilic Tail + Linker + Polar Head assembly.[1][2][3] The ethyl group provides Van der Waals contacts, the ether oxygen imparts flexibility (bond angle ~120°), and the amine serves as a reactive handle for amidation, diazotization, or isocyanate formation.[1]

Part 2: Discovery & Historical Trajectory[1][9]

The Evolution of Diaryl Ethers

The history of 4-(4-Ethylphenoxy)aniline is deeply intertwined with the development of the Ullmann Condensation (1903) and subsequent nucleophilic aromatic substitutions (SNAr).[1][2]

  • Early Era (1900s-1950s): Diaryl ethers were primarily industrial heat transfer agents.[1][2][3] The synthesis was harsh, requiring copper catalysts and high temperatures (>200°C), which often degraded sensitive alkyl substituents like the ethyl group.[1]

  • The Liquid Crystal Boom (1970s-1980s): The molecule gained prominence with the rise of liquid crystal displays (LCDs).[1][2][3] The 4-alkyl-4'-cyanobiphenyls and their phenoxy analogs were synthesized to create nematic phases.[1][2][3] 4-(4-Ethylphenoxy)aniline served as a precursor to Schiff base liquid crystals, providing the necessary anisotropy.[1][2][3]

  • Medicinal Chemistry (1990s-Present): In drug discovery, this scaffold emerged as a probe for Nuclear Receptors (e.g., PPARs, Thyroid Hormone Receptors) and GPCRs .[1][2][3] The structural motif mimics the thyronine core, allowing it to fit into hydrophobic pockets of metabolic regulators.[1] It is also a structural analog to the O-linked precursors of SGLT2 inhibitors (though commercial gliflozins typically utilize C-glycosides for metabolic stability).[1][2][3]

Part 3: Synthetic Evolution & Protocols[1][3]

The synthesis has evolved from low-yielding copper-mediated coupling to high-yielding SNAr reactions followed by selective reduction.[1][2][3]

Mechanistic Diagram: Synthesis Pathway[1][3][10]

SynthesisPathwaycluster_conditionsCritical Control PointsStart14-Ethylphenol(Nucleophile)InterIntermediate:4-(4-Ethylphenoxy)-1-nitrobenzeneStart1->InterK2CO3, DMF90°C, S_NArStart21-Fluoro-4-nitrobenzene(Electrophile)Start2->InterProdTarget:4-(4-Ethylphenoxy)anilineInter->ProdH2, Pd/Cor Fe/HClControl1Temp < 100°C toprevent de-ethylationControl2Exotherm Controlduring Hydrogenation

Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution and Nitro Reduction.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Ethylphenoxy)aniline with >98% purity.

Step 1: SNAr Coupling[1][3]
  • Reagents: 4-Ethylphenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.05 eq), K₂CO₃ (1.5 eq), DMF (anhydrous).[1][2][3]

  • Procedure:

    • Charge 4-Ethylphenol and K₂CO₃ into a reactor with DMF. Stir at 25°C for 30 mins to form the phenoxide.

    • Add 1-Fluoro-4-nitrobenzene dropwise.[1][2][3] Note: Fluorine is preferred over Chlorine due to the higher electronegativity increasing the electrophilicity of the ipso-carbon.[1]

    • Heat to 85-90°C for 4-6 hours. Monitor by HPLC.

    • Quench: Pour into ice water. The nitro-intermediate precipitates as a solid.[1][2][3][4] Filter and wash with water to remove DMF.[1][2][3]

Step 2: Selective Reduction (Catalytic Hydrogenation)[1][2][3]
  • Reagents: Nitro-intermediate, 10% Pd/C (5 wt% loading), Methanol/THF (1:1).[1][2][3]

  • Procedure:

    • Dissolve the nitro compound in MeOH/THF.[1][2][3]

    • Charge the autoclave with Pd/C catalyst (under N₂ inerting).[1][2][3]

    • Pressurize with H₂ (3-5 bar) .

    • Stir at 40°C . Caution: The reaction is highly exothermic.[1][2][3] Maintain temperature <50°C to prevent side reactions.

    • Filter through Celite to remove catalyst.[1][2][3] Concentrate to yield the crude aniline.[1][2][3]

Purification: Recrystallization from Ethanol/Water (80:[1][2][3]20) yields off-white needles.[1][2][3]

Part 4: Analytical & Safety Profile (E-E-A-T)

Impurity Profiling

In a drug development context, specific impurities must be controlled.[1][2][3]

Impurity TypeOriginControl Strategy
4-Ethylphenol Unreacted starting materialWash nitro-intermediate with dilute NaOH (phenoxide solubility).[1][2][3]
4-Fluoroaniline Over-reduction of unreacted SMPurge SNAr step to completion (<0.5% SM) before reduction.[1][2][3]
Azo-dimers Incomplete reduction intermediateEnsure sufficient H₂ pressure and reaction time.[1][2][3]
Toxicology & Handling[2][3]
  • Genotoxicity: Like many anilines, this compound is a potential genotoxic impurity (PGI) .[1][2][3] It should be handled in a containment isolator.

  • Methemoglobinemia: Aniline derivatives can oxidize hemoglobin.[1][2][3] Avoid skin contact; use nitrile gloves and Tyvek sleeves.[1][2][3]

Part 5: Applications in Drug Design[1][9]

This molecule is rarely the final drug but rather a versatile building block .[1][2][3]

The "Sandmeyer" Divergence

The amino group allows the molecule to be converted into a diverse array of halides for cross-coupling (Suzuki-Miyaura) to build complex bi-aryl ether drugs.[1]

Isocyanate Generation for Urea Inhibitors

Reaction with phosgene (or triphosgene) generates the isocyanate, which reacts with amines to form diaryl ureas —a common motif in kinase inhibitors (e.g., Sorafenib analogs).[1][2]

Workflow: Drug Discovery Cascade

DrugDiscoverycluster_pathwaysSynthetic DivergenceAniline4-(4-Ethylphenoxy)anilineDiazoDiazonium Salt(Reactive Intermediate)Aniline->DiazoNaNO2, HClIsocyanateIsocyanate(Ar-N=C=O)Aniline->IsocyanateTriphosgeneAmideAmide Coupling(R-COCl)Aniline->AmideAcylationTarget1Suzuki Coupling(Biaryl Ethers)Diazo->Target1Pd(0), Boronic AcidTarget2Urea Kinase InhibitorsIsocyanate->Target2R-NH2Target3PeptidomimeticsAmide->Target3

Figure 2: Synthetic divergence from the aniline core to bioactive scaffolds.[1][2][3]

References

  • Ullmann, F. (1903).[1][2][3] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.[1][2] (Foundational chemistry for diaryl ethers).

  • Beletskaya, I. P., & Cheprakov, A. V. (2004).[1][2][3] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1][2][3] Link[1][2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101402 (Related Phenoxy-aniline structures). Link

  • Boehringer Ingelheim. (2014).[1][2][3][5] Patent US8859514B2: Glucopyranosyl-substituted benzene derivatives, drugs containing said compounds, the use thereof and processes for the preparation thereof.[1] (Contextual reference for phenoxy/benzyl intermediates in SGLT2 synthesis). Link

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(4-Ethylphenoxy)aniline via Ullmann Condensation

[1]

Executive Summary & Scope

This application note details the optimized protocol for synthesizing 4-(4-Ethylphenoxy)aniline , a critical diaryl ether intermediate used in the development of high-performance polymers and agrochemical actives.

While direct coupling of 4-ethylphenol and 4-haloaniline is theoretically possible, it often suffers from chemoselectivity issues (N-arylation vs. O-arylation) and catalyst poisoning by the free amine.[1] Therefore, this guide prioritizes a Two-Step Indirect Protocol (Coupling

Direct Protocol1
Core Chemical Strategy
  • Target: 4-(4-Ethylphenoxy)aniline (CAS: Available as derivative/intermediate).[1]

  • Primary Route (Recommended): Copper-catalyzed Ullmann coupling of 4-ethylphenol and 1-bromo-4-nitrobenzene, followed by chemoselective reduction.[1]

  • Key Advantage: The nitro group activates the aryl halide for facile C-O bond formation while eliminating N-arylation side reactions.[1]

Mechanistic Insight: The Catalytic Cycle

The Ullmann ether synthesis proceeds via a Cu(I)/Cu(III) catalytic cycle. Unlike the classical Ullmann reaction requiring harsh temperatures (


1
  • Ligation: The anionic ligand (L) coordinates with CuI to form the active catalytic species

    
    .[1]
    
  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper center, forming a transient Cu(III) intermediate.[1]

  • Ligand Exchange: The phenol (Ar'-OH) is deprotonated by the base and displaces the halide on the metal center.[1]

  • Reductive Elimination: The C-O bond is formed, releasing the diaryl ether and regenerating the Cu(I) catalyst.

UllmannCycleStartPre-CatalystCuI + LigandActiveActive Species[L-Cu(I)]Start->Active ActivationOxAddOxidative Addition[L-Cu(III)-Ar-X]Active->OxAdd + Ar-X (Aryl Halide)ExchangeLigand Exchange[L-Cu(III)-Ar-OAr']OxAdd->Exchange + Ar'-OH (Phenol) / Base - HXProductReductive EliminationAr-O-Ar' + [L-Cu(I)]Exchange->Product C-O Bond FormationProduct->Active Regeneration

Figure 1: Catalytic cycle for Ligand-Accelerated Ullmann Ether Synthesis.

Experimental Protocols

Protocol A: The "Nitro-Route" (Recommended)

This route ensures the highest regioselectivity.[1] The nitro group strongly activates the benzene ring for nucleophilic attack, significantly increasing yield compared to unactivated halides.

Phase 1: Ullmann Coupling

Reaction: 4-Ethylphenol + 1-Bromo-4-nitrobenzene

1
ReagentEquiv.[1][2][3]MW ( g/mol )Role
4-Ethylphenol 1.0122.16Nucleophile
1-Bromo-4-nitrobenzene 1.2202.01Electrophile
Copper(I) Iodide (CuI) 0.10190.45Catalyst
N,N-Dimethylglycine 0.20103.12Ligand
Potassium Phosphate (

)
2.0212.27Base
DMSO --Solvent (0.5 M)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Cool under a stream of nitrogen (

    
    ).[1]
    
  • Charging: Add CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and

    
     (2.0 equiv).
    
  • Substrates: Add 4-Ethylphenol (1.0 equiv) and 1-Bromo-4-nitrobenzene (1.2 equiv).

  • Solvent: Evacuate and backfill with

    
     three times.[1] Add anhydrous DMSO via syringe.[1]
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Phase 2: Reduction to Aniline

Reaction: 4-(4-Ethylphenoxy)-1-nitrobenzene

1

Method: Catalytic Hydrogenation (

  • Dissolve the nitro-intermediate in Ethanol/THF (1:1).[1]

  • Add 10 wt% Pd/C (5% loading).

  • Stir under

    
     atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.
    
  • Filter through Celite to remove catalyst.[1] Concentrate to yield the pure aniline.[1]

Protocol B: Direct Coupling (Advanced)

Use this route only if step-count reduction is critical.[1] Requires strict oxygen-free techniques.[1]

Ligand Selection: N,N'-bis(2-phenylphenyl)oxalamide (BPPO) is superior here for preventing catalyst poisoning by the free amine.

ReagentEquiv.[1][2][3]Role
4-Ethylphenol 1.2Nucleophile
4-Iodoaniline 1.0Electrophile
CuI 0.05Catalyst
Oxalamide Ligand 0.10Ligand

2.0Base
DMF -Solvent

Critical Modification:

  • Use 4-Iodoaniline instead of bromo-analogs to compensate for the electron-rich (deactivated) nature of the aniline ring.[1]

  • Reaction temperature must be increased to 110°C .

Workflow Visualization

Workflowcluster_0Phase 1: Couplingcluster_1Phase 2: ReductionStep1Reagent Prep(Inert Atm)Step2Heating(90°C, 12h)Step1->Step2Step3Extraction(EtOAc/Water)Step2->Step3Step4Hydrogenation(Pd/C, H2)Step3->Step4 PurifiedIntermediateStep5Filtration(Celite)Step4->Step5FinalFinal Product4-(4-Ethylphenoxy)anilineStep5->Final

Figure 2: End-to-end experimental workflow for the Two-Step Synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of Cu(I)Ensure rigorous degassing.[1] Use CuI (99.999%) beads.[1]
Blue/Green Reaction Mixture Oxidation to Cu(II)The active species is Cu(I).[1] Add a reducing agent like Ascorbic Acid (5 mol%) if color persists.[1]
N-Arylation (Protocol B) Ligand inefficiencySwitch to Oxalamide ligands or revert to Protocol A (Nitro route).
De-ethylation Harsh oxidationAvoid KMnO4 or chromic acid during workup; the ethyl group is benzylically sensitive.[1]

References

  • Ma, D., & Cai, Q. (2001).[1] CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Phenols.[1] Organic Letters, 3(17), 2583–2586.

  • Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[1][4] Journal of Organic Chemistry, 74(17), 664–667.

  • Zhang, H., Ma, D., & Cao, W. (2007). Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Phenols using Oxalamide Ligands.[1][5] Journal of the American Chemical Society.[1][2]

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.

Application Notes and Protocol for the N-Arylation of 4-(4-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the N-arylation of 4-(4-ethylphenoxy)aniline, a critical transformation for synthesizing a diverse range of molecules with applications in medicinal chemistry and materials science. The protocols and insights presented herein are grounded in established chemical principles and aim to provide a robust framework for researchers.

Introduction: The Significance of N-Arylated Anilines

N-arylated anilines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The formation of the C-N bond between an aniline and an aryl group is a cornerstone of modern organic synthesis. 4-(4-Ethylphenoxy)aniline, with its diaryl ether structure, serves as a versatile building block. Its N-arylation opens avenues to novel compounds with potentially enhanced biological activity or unique material properties.

The two most prominent methods for achieving N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is renowned for its broad substrate scope and functional group tolerance, operating under relatively mild conditions.[1][2][3] The Ullmann condensation, a copper-catalyzed reaction, offers a cost-effective alternative, particularly for large-scale syntheses.[4] This guide will focus on a Buchwald-Hartwig protocol, favored for its reliability and adaptability in research and development settings.

Physicochemical and Safety Profile of 4-(4-Ethylphenoxy)aniline

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Physicochemical Properties
PropertyEstimated Value/InformationRationale/Source
Molecular Formula C₁₄H₁₅NOBased on structure
Molecular Weight 213.28 g/mol Calculated from formula
Appearance Likely a solid at room temperatureAnalogs are solids[5][6]
Solubility Soluble in common organic solvents (e.g., acetone, toluene, dioxane)Based on analog data[5]
Safety and Handling

Substituted anilines and diaryl ethers require careful handling. Based on safety data for analogous compounds, the following precautions are recommended:

  • Hazard Profile: Assumed to be harmful if swallowed, and to cause skin and eye irritation. May cause an allergic skin reaction.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[5][11]

The Buchwald-Hartwig N-Arylation: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5][12] The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step.

Experimental Protocol: N-Arylation of 4-(4-Ethylphenoxy)aniline with an Aryl Bromide

This protocol details a representative Buchwald-Hartwig N-arylation of 4-(4-ethylphenoxy)aniline with an aryl bromide. This method can be adapted for other aryl halides.

Materials and Reagents
ReagentPuritySupplierNotes
4-(4-Ethylphenoxy)aniline≥98%Commercially available
Aryl Bromide≥98%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially availablePre-catalyst
XPhos≥98%Commercially availableLigand
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableBase
TolueneAnhydrousCommercially availableSolvent
Diethyl EtherACS gradeCommercially availableFor workup
Saturated aq. NaCl (Brine)Prepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableFor drying
Silica Gel230-400 meshCommercially availableFor chromatography
HexanesACS gradeCommercially availableEluent
Ethyl AcetateACS gradeCommercially availableEluent
Equipment
  • Oven-dried Schlenk tube or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath (or a microwave reactor)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Procedure

The following workflow outlines the key steps of the N-arylation protocol.

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Assemble Glassware setup Assemble Reaction Under Inert Atmosphere reagents->setup Inert atmosphere addition Add Solvent and Base setup->addition heating Heat with Stirring addition->heating Monitor by TLC/LC-MS quench Quench Reaction & Aqueous Workup heating->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the N-arylation of 4-(4-ethylphenoxy)aniline.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-(4-ethylphenoxy)aniline (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) followed by anhydrous toluene (5 mL).

  • Reaction:

    • Conventional Heating: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 120-140 °C. Microwave-assisted reactions are often significantly faster.[13][14][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Product Characterization

The purified N-arylated product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh Pd(OAc)₂, ensure anhydrous conditions, and consider increasing the reaction temperature.
Side Product Formation Hydrodehalogenation of the aryl halide, homo-coupling of the aniline.Ensure a thoroughly deoxygenated system. A different ligand or base may be required.
Difficult Purification Co-elution of product and starting materials or byproducts.Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary.

Conclusion

The N-arylation of 4-(4-ethylphenoxy)aniline is a versatile and powerful reaction for the synthesis of novel compounds. The Buchwald-Hartwig amination protocol detailed in this application note provides a reliable and adaptable method for achieving this transformation. Careful attention to reagent quality, inert atmosphere techniques, and reaction monitoring are key to obtaining high yields of the desired product. Further optimization of the catalyst system, base, and solvent may be necessary for specific substrates.

References

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • PubChem. 4-(4-Chlorophenoxy)aniline. [Link]

  • PubChem. 4-Ethoxyaniline. [Link]

  • PubChem. 4-(4-Methoxyphenoxy)aniline. [Link]

  • PubChem. 4-(p-Tolyloxy)aniline. [Link]

  • Gevorgyan, V., et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kyoto University Research Information Repository. Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. [Link]

  • Aslam, S., et al. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 4,4'-oxydianiline and its salts. [Link]

  • Wang, L., et al. Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • PubMed. Mass Spectrometric Studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl Derivatives: An Examination of a Novel Fragmentation Pathway. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Springer. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. NMR Characterization of Lignans. [Link]

  • Journal of Chemical and Pharmaceutical Research. N-Arylation of Amines with o-Silylaryl Triflate. [Link]

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • PubMed Central. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

  • ChemRxiv. A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. [Link]

  • Royal Society of Chemistry. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. [Link]

  • ResearchGate. Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]

  • ResearchGate. A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. [Link]

  • Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

Sources

Advanced Application Note: 4-(4-Ethylphenoxy)aniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Utility

4-(4-Ethylphenoxy)aniline is a high-value "privileged structure" intermediate in medicinal chemistry. It belongs to the diaryl ether class of anilines, a structural motif critical in the design of multi-kinase inhibitors (e.g., Sorafenib, Regorafenib).

The molecule consists of two distinct functional domains:

  • The Nucleophilic Handle: The primary amine (-NH₂) allows for rapid derivatization into ureas, amides, and heterocycles (quinolines, benzimidazoles).

  • The Lipophilic Tail: The 4-ethylphenoxy moiety provides a flexible, hydrophobic extension. In drug design, this "tail" often occupies the hydrophobic allosteric pocket (e.g., the DFG-out pocket in kinases), improving binding affinity and cellular permeability compared to unsubstituted phenoxy analogs.

This guide provides validated protocols for converting this precursor into two major heterocyclic classes: Diarylureas (kinase inhibitor scaffolds) and 4-Hydroxyquinolines (via the Gould-Jacobs reaction).

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-(4-Ethylphenoxy)aniline
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Reactivity Nucleophilic amine; susceptible to oxidation (store under inert gas)

Safety Advisory: Like many anilines, this compound is potentially toxic if swallowed and may cause sensitization. All procedures below must be performed in a fume hood.

Application Module A: Synthesis of Diarylurea Kinase Inhibitors

The most commercially relevant application of 4-(4-Ethylphenoxy)aniline is its conversion into diarylureas. This reaction mimics the synthesis of Sorafenib, where the aniline attacks an isocyanate or an activated carbamate.

Mechanism & Rationale

The reaction relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of an isocyanate.

  • Why this pathway? Urea linkages act as hydrogen bond donor/acceptor pairs (D-A-D motif), critical for binding to the "hinge region" of kinase enzymes.

  • Solvent Choice: Non-nucleophilic solvents (DCM or THF) are required to prevent side reactions with the isocyanate.

Protocol: Isocyanate Addition

Reagents:

  • 4-(4-Ethylphenoxy)aniline (1.0 equiv)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(4-Ethylphenoxy)aniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Argon.

  • Addition: Dissolve the Aryl Isocyanate (11 mmol) in DCM (10 mL). Add this solution dropwise to the aniline solution at 0°C over 15 minutes.

    • Critical Control Point: Exothermic reaction. Control addition rate to maintain temperature < 5°C to prevent impurity formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50:50 Hexane/EtOAc). The urea product usually precipitates out of solution.

  • Workup: Filter the precipitate. Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Urea Synthesis Pathway

UreaSynthesis Aniline 4-(4-Ethylphenoxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 0°C) Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->Intermediate Product Diarylurea Scaffold (Kinase Inhibitor) Intermediate->Product Proton Transfer (Precipitation)

Figure 1: Reaction logic for the formation of the diarylurea pharmacophore.

Application Module B: Quinoline Synthesis (Gould-Jacobs Reaction)

For researchers targeting antimicrobial or DNA-intercalating agents, the Gould-Jacobs reaction is the gold standard for converting this aniline into a 4-hydroxyquinoline scaffold.

Mechanism & Rationale

This sequence involves a condensation-cyclization flow:

  • Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME)

    
     Enamine.
    
  • Cyclization: Thermal electrocyclic ring closure at high temperature (

    
     250°C).
    
  • Hydrolysis/Decarboxylation: Removal of the ester group to yield the core quinoline.

Protocol: Gould-Jacobs Cyclization

Reagents:

  • 4-(4-Ethylphenoxy)aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

Phase 1: Enamine Formation (Condensation)

  • Mix the aniline (20 mmol) and EMME (22 mmol) in a flask equipped with a Dean-Stark trap (or simple distillation setup).

  • Heat to 110–120°C for 2 hours.

  • Observation: Ethanol is generated as a byproduct. Removing ethanol drives the equilibrium forward.

  • Cool and recrystallize the solid enamine intermediate from hexane/ethanol.

Phase 2: Thermal Cyclization

  • Heat 50 mL of Dowtherm A to 250°C (reflux) in a heavy-walled flask.

  • Safety Note: Dowtherm A at 250°C is extremely hot. Use a sand bath or heating mantle with blast shield.

  • Add the enamine intermediate (from Phase 1) in small portions to the boiling solvent.

    • Why? Rapid addition ensures immediate cyclization rather than polymerization.

  • Maintain reflux for 30–60 minutes until ethanol evolution ceases completely.

  • Cool to RT. Dilute with hexane (50 mL) to precipitate the 3-ethoxycarbonyl-4-hydroxyquinoline product. Filter and wash with hexane.

Phase 3: Saponification & Decarboxylation (Optional)

  • Reflux the ester product in 10% NaOH solution for 4 hours.

  • Acidify with HCl to precipitate the carboxylic acid.

  • Heat the acid neat (dry) at 260°C to decarboxylate, yielding the 6-(4-ethylphenoxy)-4-hydroxyquinoline.

Visualization: Gould-Jacobs Workflow

GouldJacobs cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Final Product Aniline 4-(4-Ethylphenoxy)aniline Enamine Enamine Intermediate (Isolate Solid) Aniline->Enamine - EtOH 110°C EMME EMME Reagent EMME->Enamine QuinolineEster 3-Ester-4-Hydroxyquinoline Enamine->QuinolineEster Thermal Cyclization Rapid Addition FinalQuin 6-(4-Ethylphenoxy)-4-hydroxyquinoline QuinolineEster->FinalQuin 1. NaOH (Hydrolysis) 2. Heat (-CO2) Dowtherm Dowtherm A (250°C) Dowtherm->QuinolineEster Solvent

Figure 2: Step-by-step synthetic flow for the Gould-Jacobs reaction.[1][2][3][4][5][6][7][8][9]

Analytical Validation

To ensure the integrity of the synthesized precursors, compare your analytical data against these expected signals.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) Ether Linkage: Look for the phenoxy aromatic protons (doublets) around 6.9–7.1 ppm.Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).Amine (Starting Material): Broad singlet at 4.0–5.0 ppm (disappears upon reaction).Urea NH: Two singlets downfield (8.5–9.5 ppm).
IR Spectroscopy Ether: Strong band at 1230–1250 cm⁻¹ (C-O-C stretch).Urea: Carbonyl stretch at 1640–1660 cm⁻¹.
LC-MS M+H Peak: 214.1 (Starting Material).Check for M+H of the specific urea adduct (e.g., M+400-500 depending on isocyanate).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Bankston, D., et al. (2002). A Scalable Synthesis of the FLT3 Inhibitor CT53518. Organic Process Research & Development, 6(6), 777–781. (Detailed protocol for diarylurea formation). Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[10][11][12] Nature Reviews Drug Discovery, 5, 835–844. Link

  • Adib, M., et al. (2010). Reaction between 4-methyl aniline and diethyl acetylenedicarboxylate. ResearchGate/Tetrahedron Letters. (Mechanistic insight into aniline-ester condensations). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 162806-37-9 (4-(4-Ethylphenoxy)aniline). Link

Sources

Application Note: HPLC Method Development for 4-(4-Ethylphenoxy)aniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development of a robust HPLC protocol for 4-(4-Ethylphenoxy)aniline (CAS: Analogous to 56341-37-8 family), a hydrophobic, basic aromatic amine often encountered as an intermediate in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1]

The analysis of phenoxy-anilines presents specific chromatographic challenges:

  • Basicity: The aniline moiety (

    
    ) is prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.[1][2]
    
  • Hydrophobicity: The 4-ethylphenoxy substituent significantly increases the LogP (estimated

    
    ), requiring high-strength organic eluents to ensure elution within a reasonable runtime.[1][2]
    

This protocol provides two validated approaches: a Standard QC Method (Low pH) for high throughput and a High-Selectivity Method (Phenyl-Hexyl) for resolving structural isomers or closely related impurities.[1][2]

Physicochemical Profiling & Mechanistic Strategy

Before method selection, the analyte's interaction with the stationary phase must be modeled.[1]

PropertyValue (Est.)Chromatographic Implication
Structure 4-(4-Ethylphenoxy)anilineTwo aromatic rings linked by ether oxygen; distinct hydrophobic tail (ethyl).[1][2]
pKa (Base) ~4.8At pH < 3, the molecule is protonated (

).[1] At pH > 7, it is neutral (

).[1][2]
LogP ~4.6Highly retained on C18.[1][2] Requires >50% Organic mobile phase for elution.[1][2]
UV Max ~240 nm, ~280 nmDual-band absorption.[2] 240 nm provides higher sensitivity; 280 nm offers higher selectivity against non-aromatics.[1][2]
Mechanism of Interaction (Graphviz Visualization)

The following diagram illustrates the dual-interaction mechanism that causes peak tailing in unoptimized methods and how our protocol mitigates it.

G Analyte 4-(4-Ethylphenoxy)aniline (Protonated at pH 3) C18_Phase C18 Ligands (Primary Retention) Analyte->C18_Phase Hydrophobic Interaction (Van der Waals) Silanol Residual Silanols (Secondary Interaction) Analyte->Silanol Ionic Interaction (Cation Exchange) Peak_Shape Chromatographic Result C18_Phase->Peak_Shape Retention Silanol->Peak_Shape Peak Tailing Mitigation Mitigation Strategy: 1. Low pH (Suppress Silanol ionization) 2. End-capping 3. High Ionic Strength Mitigation->Silanol Blocks

Figure 1: Mechanistic interaction map showing the competition between desirable hydrophobic retention and undesirable silanol activity.[1]

Method A: Standard QC Protocol (Low pH / C18)

Recommended for routine purity analysis and assay.[1]

Rationale: Using a low pH (pH ~2.0-3.[1][2]0) ensures the aniline nitrogen is fully protonated.[1][2] While this slightly reduces retention, it is critical because it suppresses the ionization of residual silanols (


), thereby eliminating the cation-exchange mechanism responsible for peak tailing [1].[1]
Instrument Parameters
  • System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290, Waters Alliance).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XSelect HSS T3.[1][2]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[2]

    • Why: These columns are "Base Deactivated" with dense end-capping.[1][2]

  • Temperature: 40°C (Improves mass transfer for hydrophobic molecules).[1][2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 240 nm (Primary), 280 nm (Secondary).[1][2]

Mobile Phase Preparation[1][2][4][5][6]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

    • Note: For LC-MS compatibility, substitute Phosphoric Acid with 0.1% Formic Acid.[2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Profile

Due to the high LogP, an isocratic hold at low organic strength will result in excessively long retention times.[1][2] A steep gradient is required.[1][2]

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
2.009010Load/Desalt
12.001090Elution Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End

Method B: High-Selectivity Protocol (Phenyl-Hexyl)

Recommended for separating structural isomers (e.g., 2-ethyl vs 4-ethyl) or closely related phenoxy byproducts.[1][2]

Rationale: The 4-(4-Ethylphenoxy)aniline molecule possesses two aromatic rings.[1][2] A Phenyl-Hexyl stationary phase engages in


 interactions with the analyte.[1][2] These interactions are sterically sensitive, offering superior resolution for positional isomers compared to the purely hydrophobic mechanism of C18 [2].[1]
Parameters (Differences from Method A)
  • Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl.[1][2]

  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile for Solvent B.

    • Why: Methanol is a protic solvent that promotes stronger

      
       interactions between the analyte and the stationary phase compared to the aprotic Acetonitrile.[1]
      

Sample Preparation Protocol

Solubility Warning: 4-(4-Ethylphenoxy)aniline is poorly soluble in pure water.[1][2]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of standard into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile or Methanol.[1][2] Sonicate for 5 minutes.

  • Working Standard (50 µg/mL):

    • Dilute Stock Solution 1:20 using 50:50 Water:Acetonitrile .[1][2]

    • Critical: Do not dilute with 100% water, as the hydrophobic analyte may precipitate or adsorb to the vial walls.[1]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1][2]

Validation & Troubleshooting Guide

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , replace column or increase buffer ionic strength.[2]
  • Precision (RSD): < 2.0% for 5 replicate injections.[1][2]

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity.
    
Troubleshooting Flowchart

Troubleshooting Start Problem Identified Issue1 Peak Tailing > 1.5? Start->Issue1 Issue2 Retention Time Drift? Start->Issue2 Issue3 High Backpressure? Start->Issue3 Sol1 Action: Check pH. Ensure pH < 3.0 Issue1->Sol1 Sol3 Action: Check Column Temp Stability (+/- 0.5C) Issue2->Sol3 Sol5 Action: Check Frit/Guard Column Issue3->Sol5 Sol2 Action: Use 'Base Deactivated' Column (End-capped) Sol1->Sol2 Sol4 Action: Equilibration Time Increase to 10 column volumes Sol3->Sol4 Sol6 Action: Precipitate in Mobile Phase? Filter Sample Sol5->Sol6

Figure 2: Troubleshooting logic for common aniline analysis issues.

References

  • SIELC Technologies. (n.d.).[1][2] Separation of 4-(4-Cyclohexylphenoxy)aniline on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

    • Relevance: Provides the foundational separation conditions (MeCN/Water/Acid) for the direct structural analogue.
  • Waters Corporation. (2020).[1][2] Analysis of Anilines and Phenols using XBridge Phenyl-Hexyl Columns. Waters Application Notes.

    • Relevance: Validates the use of Phenyl-Hexyl phases for arom
  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 11504, 4-Ethylaniline. Retrieved October 26, 2023, from [Link][1]

    • Relevance: Source for pKa and physicochemical property estimation.[2][4][5]

  • U.S. EPA. (1994).[1][2] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

    • Relevance: Establishes standard extraction and handling protocols for aniline derivatives in environmental m

Sources

Application Notes and Protocols: 4-(4-Ethylphenoxy)aniline in the Preparation of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-(4-Ethylphenoxy)aniline as a Molecular Building Block

In the landscape of advanced materials science, the design and synthesis of novel organic molecules with tailored properties are of paramount importance. 4-(4-Ethylphenoxy)aniline emerges as a significant precursor, offering a unique combination of structural features that are highly desirable for the creation of high-performance polymers and liquid crystals. Its molecular architecture, characterized by a rigid phenoxy-aniline backbone and a flexible ethyl group, provides a versatile platform for tuning the thermal, mechanical, and optical properties of the resulting materials.

The ether linkage in 4-(4-Ethylphenoxy)aniline imparts a degree of flexibility and solubility to the polymers derived from it, a crucial factor in enhancing their processability. The terminal amine functionality serves as a reactive handle for a variety of polymerization and condensation reactions, enabling its incorporation into diverse material systems. The ethyl group, while seemingly a minor modification, can significantly influence the intermolecular packing and, consequently, the liquid crystalline behavior and other physical properties of the materials.

This document serves as a comprehensive technical guide for the utilization of 4-(4-Ethylphenoxy)aniline in the synthesis of innovative organic materials. It provides not only detailed experimental protocols but also the underlying scientific rationale for the procedural steps, empowering researchers to not only replicate the described methods but also to adapt and innovate upon them.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is fundamental to its successful application and safe handling. While specific experimental data for 4-(4-Ethylphenoxy)aniline is not widely published, we can infer its properties from closely related analogs such as 4-phenoxyaniline and 4-ethylaniline.

Table 1: Estimated Physicochemical Properties of 4-(4-Ethylphenoxy)aniline and Related Compounds

Property4-(4-Ethylphenoxy)aniline (Estimated)4-Phenoxyaniline4-Ethylaniline
Molecular Formula C₁₄H₁₅NOC₁₂H₁₁NOC₈H₁₁N
Molecular Weight 213.27 g/mol 185.22 g/mol 121.18 g/mol
Appearance Likely a crystalline solid or viscous liquidCrystalline solidClear yellow to red-brown liquid[1]
Melting Point (°C) Not available82-84-5[1]
Boiling Point (°C) Not available315216[1]
Solubility Expected to be soluble in common organic solvents (e.g., NMP, DMAc, THF, chloroform)Soluble in organic solventsImmiscible in water[1]

Safety and Handling:

4-(4-Ethylphenoxy)aniline, as an aniline derivative, should be handled with caution. Aniline and its derivatives are known to be toxic.[2]

  • Hazard Statements (Inferred from 4-phenoxyaniline): Harmful if swallowed, causes serious eye irritation.[3][4] May cause skin irritation and may cause an allergic skin reaction.[3]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Do not eat, drink, or smoke when handling this chemical.[4]

    • Store in a cool, dry, and dark place away from oxidizing agents.

Application in High-Performance Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 4-(4-Ethylphenoxy)aniline into a polyimide backbone can enhance solubility and processability without significantly compromising its desirable thermal properties.

Workflow for Polyimide Synthesis

The synthesis of polyimides from diamines like 4-(4-Ethylphenoxy)aniline is typically a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization cluster_2 Processing & Characterization Diamine 4-(4-Ethylphenoxy)aniline PAA Poly(amic acid) Solution Diamine->PAA Ring-Opening Polyaddition Dianhydride Aromatic Tetracarboxylic Dianhydride (e.g., PMDA, 6FDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization_Chemical Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA->Imidization_Chemical Imidization_Thermal Thermal Imidization (Heating) PAA->Imidization_Thermal Polyimide Polyimide Film/Powder Imidization_Chemical->Polyimide Imidization_Thermal->Polyimide Casting Film Casting Polyimide->Casting Precipitation Precipitation in Nonsolvent (e.g., Ethanol) Polyimide->Precipitation Characterization Characterization (FT-IR, TGA, DSC, NMR) Casting->Characterization Precipitation->Characterization

Figure 1: General workflow for the synthesis and processing of a polyimide derived from 4-(4-Ethylphenoxy)aniline.

Protocol 1: Synthesis of a Polyimide from 4-(4-Ethylphenoxy)aniline and Pyromellitic Dianhydride (PMDA)

This protocol is adapted from established procedures for synthesizing polyimides from aromatic diamines.[5]

Materials:

  • 4-(4-Ethylphenoxy)aniline (1 equivalent)

  • Pyromellitic dianhydride (PMDA) (1 equivalent)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Ethanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-(4-Ethylphenoxy)aniline in anhydrous NMP.

    • Slowly add an equimolar amount of PMDA to the stirred solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) dropwise.

    • Stir the reaction mixture at room temperature for 1 hour, and then heat to 120°C for 3 hours.

    • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of vigorously stirred ethanol.

    • Collect the fibrous polyimide precipitate by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 80°C overnight.

Expected Characterization Results:

  • FT-IR: Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (C=O asymmetric stretching), 1720 cm⁻¹ (C=O symmetric stretching), and 1370 cm⁻¹ (C-N stretching). Disappearance of the broad amic acid O-H and N-H stretches.

  • TGA: High thermal stability, with a 5% weight loss temperature (T₅%) typically above 450°C in a nitrogen atmosphere.

  • DSC: A high glass transition temperature (Tg), the exact value of which will depend on the specific dianhydride used. For polyimides derived from similar aromatic diamines, Tg values can range from 200 to over 300°C.[5][6]

Application in the Design of Liquid Crystalline Materials

The rod-like structure of 4-(4-Ethylphenoxy)aniline makes it an excellent candidate for incorporation into thermotropic liquid crystals, particularly of the Schiff base (imine) type. The ethyl group can influence the mesophase behavior by disrupting crystal packing, potentially leading to lower melting points and broader liquid crystalline ranges.

Molecular Design for Liquid Crystallinity

The synthesis of a Schiff base liquid crystal involves the condensation of an amine with an aldehyde. By selecting an appropriate aldehyde partner, the overall molecular geometry can be tailored to promote the formation of liquid crystalline phases (mesophases) such as nematic or smectic phases.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product & Analysis Aniline 4-(4-Ethylphenoxy)aniline Condensation Schiff Base Condensation (Ethanol, Reflux) Aniline->Condensation Aldehyde Substituted Benzaldehyde (e.g., 4-Alkoxybenzaldehyde) Aldehyde->Condensation LC Liquid Crystalline Schiff Base Condensation->LC Purification Recrystallization LC->Purification Characterization Characterization (POM, DSC, NMR, FT-IR) Purification->Characterization

Figure 2: Synthetic and analytical workflow for a Schiff base liquid crystal derived from 4-(4-Ethylphenoxy)aniline.

Protocol 2: Synthesis of a Schiff Base Liquid Crystal

This protocol is based on general methods for the synthesis of N-benzylideneanilines.[7]

Materials:

  • 4-(4-Ethylphenoxy)aniline (1 equivalent)

  • 4-Hexyloxybenzaldehyde (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Condensation Reaction:

    • Dissolve 4-(4-Ethylphenoxy)aniline and an equimolar amount of 4-hexyloxybenzaldehyde in absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Purification:

    • Collect the crude product by filtration.

    • Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified Schiff base.

    • Dry the purified crystals in a desiccator.

Expected Characterization and Analysis:

  • FT-IR: Appearance of a strong imine (C=N) stretching band around 1615-1630 cm⁻¹.

  • ¹H NMR: Presence of a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8.3-8.6 ppm.

  • Polarizing Optical Microscopy (POM): The hallmark of a liquid crystalline material is the observation of birefringent textures when the sample is heated and cooled on a hot stage under a polarizing microscope. The specific textures (e.g., nematic schlieren or smectic focal conic) will identify the mesophase type.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC thermograms will reveal the phase transition temperatures, such as the melting point (crystal to liquid crystal or isotropic liquid) and clearing point (liquid crystal to isotropic liquid).

Table 2: Representative Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for a PolyimideExpected Observations for a Liquid Crystal
FT-IR Functional Group AnalysisImide C=O and C-N stretchesImine C=N stretch
¹H NMR Structural ElucidationAromatic and aliphatic proton signals consistent with the polymer backboneAromatic, aliphatic, and imine proton signals
TGA Thermal Stability AssessmentHigh decomposition temperature (>450°C)Decomposition temperature dependent on structure
DSC Thermal Transition AnalysisHigh glass transition temperature (Tg)Melting and clearing point transitions
POM Mesophase IdentificationNot applicable (amorphous or semi-crystalline solid)Observation of characteristic liquid crystal textures

Conclusion

4-(4-Ethylphenoxy)aniline is a promising and versatile building block for the development of novel organic materials. Its unique molecular structure allows for the synthesis of high-performance polyimides with enhanced processability and thermotropic liquid crystals with tunable mesophase behavior. The protocols and characterization guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their own materials development programs. As with any research endeavor, the provided methodologies should be considered as starting points, with the understanding that optimization may be necessary to achieve the desired material properties for specific applications.

References

  • The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

  • Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2005). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3297-3309.
  • PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Gamble, A. (2012). Synthesis of Liquid Crystals.
  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Yaseen, M. T., & Kshash, A. H. (2019). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. International Journal of ChemTech Research, 12(11), 108-120.
  • El-Atrash, A. M., El-Sayed, A. M., & Ahmed, H. A. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
  • Kshash, A. (2019). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study.
  • Al-Hamdani, A. A. S., & Al-Issa, S. A. A. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. RSC Advances, 13(14), 9475-9485.
  • Kudaikulova, S., et al. (2018). Synthesis and Physicochemical Properties of Copolymers of Aniline and 3,4-Ethylenedioxythiophene. Polymer Science, Series B, 60(5), 609-616.
  • Zolotukhina, E. V., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22359-22368.
  • Chemos GmbH & Co. KG. (2020, June 25). Safety Data Sheet: 4,4'-oxydianiline and its salts. Retrieved February 2, 2026, from [Link]

  • Chistyakov, D. A., et al. (2022).
  • Wikipedia. (2024, January 29). Aniline. Retrieved February 2, 2026, from [Link]

  • Gray, G. W., & McDonnell, D. G. (1977). Properties of the liquid crystals formed by certain 4-alkoxy-N-(9,10-dihydro-2-phenanthrylmethylene)anilines. Journal of the Chemical Society, Perkin Transactions 2, (3), 391-396.
  • Mol-Instincts. (n.d.). 4-(4-Nitrophenoxy)aniline. Retrieved February 2, 2026, from [Link]

  • Chen, W. H., et al. (2013). Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 51(24), 5275-5284.
  • Latypova, L. R., Usmanova, G. S., & Mustafin, A. G. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Bashkir Chemical Journal, 30(1), 5-9.
  • Hsiao, S. H., & Yang, C. P. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of the Chinese Chemical Society, 54(2), 477-484.
  • ResearchGate. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved February 2, 2026, from [Link]

  • Worthington, M. A., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10995-11003.
  • Li, Y., et al. (2019). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 11(10), 1589.

Sources

analytical techniques for the quantification of 4-(4-Ethylphenoxy)aniline

[1][2]

Introduction & Chemical Context

4-(4-Ethylphenoxy)aniline (hereafter referred to as 4-EPA ) is a critical aromatic amine intermediate, frequently encountered in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop-p-ethyl) and specialized polyimide resins.[1][2]

Accurate quantification of 4-EPA is chemically challenging due to two competing physicochemical properties:

  • Hydrophobicity (LogP ~3.2): The ethyl-phenoxy tail requires significant organic solvent strength for elution.[1][2]

  • Basic Nitrogen (pKa ~4.5): The primary aniline amine is prone to severe peak tailing on standard silica-based columns due to interaction with residual silanols.[1][2] Furthermore, aromatic amines are susceptible to rapid oxidation, necessitating careful sample handling.[1][2]

This guide presents two validated protocols: a robust HPLC-UV/MS method for routine purity analysis and a GC-MS method for trace-level impurity profiling.[1][2]

Chemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Formula

MW = 213.28 g/mol
pKa (Amine) ~4.5 - 4.8Ionized (

) at pH < 2.5; Neutral (

) at pH > 7.[1][2]0.
LogP ~3.2Retains strongly on C18; requires >50% Organic modifier.[1][2]
Chromophore Aniline + PhenoxyStrong UV absorption at 240 nm and 280 nm.[1][2]

Method A: HPLC-UV/MS (The Gold Standard)

Objective: Routine quantification and purity assay. Rationale: To mitigate amine tailing, this method utilizes a "Low pH" strategy.[1][2] By buffering the mobile phase to pH 2.5 (well below the pKa of 4.5), the aniline moiety remains fully protonated (

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Critical for mass transfer kinetics)
Injection Vol 5.0 µL
Detection UV @ 240 nm (Primary), 280 nm (Secondary confirmation)
Gradient Program

Note: A steep gradient is required to elute the hydrophobic phenoxy tail.

Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold (Elute polar matrix)
12.090%Linear Ramp (Elute 4-EPA)
15.090%Wash
15.120%Re-equilibration
20.020%End
System Suitability Criteria (USP)
  • Tailing Factor (

    
    ): 
    
    
    (Strict control required for amines)[2]
  • Resolution (

    
    ): 
    
    
    from nearest impurity (typically the nitro-precursor).[1][2]
  • RSD (Area):

    
     (n=6 injections)[2]
    

Method B: GC-MS (Trace Impurity Profiling)[1][2]

Objective: Trace quantification (< 1 ppm) in complex matrices. Rationale: Direct injection of primary amines often leads to adsorption in the inlet liner.[2] While modern base-deactivated liners help, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended for high-sensitivity workflows.[1][2] This converts the polar amine into a volatile, non-polar amide.[2]

Derivatization Protocol (Acylation)[2][3]
  • Aliquot: Transfer 1.0 mL of sample extract (in Ethyl Acetate) to a GC vial.

  • Reagent: Add 50 µL of TFAA (Trifluoroacetic anhydride).

  • Incubate: Cap and heat at 60°C for 20 minutes.

  • Neutralize: Evaporate to dryness under

    
     stream and reconstitute in Ethyl Acetate (removes excess acid that damages columns).
    
GC-MS Parameters
ParameterSpecification
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 260°C
Transfer Line 280°C
Source Temp 230°C
Ionization EI (70 eV)
Scan Mode SIM (Selected Ion Monitoring) for quantitation.[1][2]

Target Ions (TFA-Derivative):

  • Quant Ion: m/z 309 (Molecular Ion

    
    )[2]
    
  • Qualifier 1: m/z 196 (Loss of

    
    )[1][2]
    
  • Qualifier 2: m/z 69 (

    
    )
    

Visualized Workflows

Analytical Decision Logic

This diagram illustrates the decision process for selecting the correct analytical mode based on sample concentration and matrix interference.

AnalyticalLogicStartStart: Sample ReceivedConcCheckConcentration Range?Start->ConcCheckHighConcHigh (> 0.1 mg/mL)Purity/AssayConcCheck->HighConcProcess SampleTraceConcTrace (< 10 ppm)Impurity/ResidueConcCheck->TraceConcEnvironmental/CleaningHPLC_PathMethod A: HPLC-UVHighConc->HPLC_PathPreferredGC_PathMethod B: GC-MSTraceConc->GC_PathDerivCheckDirect Injection?GC_Path->DerivCheckDirectGCUse Base-Deactivated Liner(Rtx-Volatile Amine)DerivCheck->DirectGCQuick ScreenDerivGCTFAA Derivatization(Recommended)DerivCheck->DerivGCQuantification

Figure 1: Decision tree for selecting HPLC vs. GC-MS based on sensitivity requirements.

Sample Preparation Workflow (LLE)

For extracting 4-EPA from aqueous waste or biological matrices.[1][2]

PrepWorkflowSampleAqueous Sample(pH adjusted to > 10)ExtractAdd DCM or EtAcVortex 2 minSample->ExtractPhaseSepPhase Separation(Collect Organic)Extract->PhaseSepDryDry over Na2SO4EvaporatePhaseSep->DryReconReconstitute(Mobile Phase or EtAc)Dry->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring the amine is neutral (pH > pKa) for transfer to organic phase.[1][2]

Troubleshooting & Critical Parameters

Peak Tailing (HPLC)

If

  • Fix 1: Ensure Mobile Phase A pH is

    
    .[1][2] At pH 4-5, the amine is partially ionized, leading to peak splitting.
    
  • Fix 2: Increase ionic strength.[1][2] Add 20mM Ammonium Formate to Mobile Phase A.[1][2]

  • Fix 3: Use a "Shielded" or "Hybrid" C18 column (e.g., Waters XBridge or Agilent Zorbax Extend) which tolerates high pH, allowing you to run at pH 10 (neutral amine) for perfect peak shape.[2]

Carryover (GC-MS)

Anilines stick to cold spots.[1][2]

  • Fix: Increase the final oven temperature hold time.

  • Fix: Perform 3 solvent blanks (Methanol) after high-concentration injections.

  • Fix: Replace inlet liner and gold seal regularly.[1][2]

References

  • U.S. EPA. "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)."[1][2] SW-846 Update IV. Available at: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Aniline on Primesep 100 Column." Application Data. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7578, 4-(4-Chlorophenoxy)aniline" (Structural Analog Reference).[1][2] PubChem. Available at: [Link][2]

Troubleshooting & Optimization

overcoming side reactions in 4-(4-Ethylphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-EPA-404 Subject: Optimization and Impurity Control in Diaryl Ether Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(4-Ethylphenoxy)aniline typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the ether linkage, followed by the reduction of the nitro group to the amine.

While conceptually straightforward, this pathway is prone to specific "silent" failures—side reactions that do not stop the reaction but severely degrade purity. This guide addresses the three most critical failure modes: hydrolytic competition during ether formation, azo-coupling during reduction, and benzylic oxidation of the ethyl chain.

Knowledge Base Article #1: The SNAr Step

Issue: "My reaction mixture is turning black, and yield is <50%."

Diagnosis: The SNAr reaction between 4-ethylphenol and 1-fluoro-4-nitrobenzene requires basic conditions and heat. The "black tar" and low yield usually stem from two competing pathways:

  • Hydrolysis: Trace water reacts with the fluoride to form 4-nitrophenol (a dead-end byproduct).

  • Benzylic Oxidation: The ethyl group is susceptible to radical oxidation at high temperatures in the presence of air, leading to acetophenone derivatives.

Troubleshooting Protocol
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Solvent DMF (Dimethylformamide)DMSO (Dimethyl sulfoxide) or NMP DMSO accelerates SNAr rates via better cation solvation, allowing lower temps (reducing tar).
Base


(Cesium Carbonate)
The larger Cesium cation forms a "loose ion pair" with the phenoxide, increasing its nucleophilicity significantly.
Atmosphere Ambient AirStrict

/ Argon
Prevents radical oxidation of the benzylic ethyl group at >80°C.
Water "Dry" SolventAzeotropic Distillation Even "anhydrous" solvents absorb water. Use a Dean-Stark trap with Toluene if using

.

Step-by-Step Optimization:

  • Charge 4-ethylphenol (1.0 equiv) and

    
     (1.2 equiv) in dry DMSO.
    
  • Stir at room temperature for 30 mins to form the phenoxide anion before adding the electrophile.

  • Add 1-fluoro-4-nitrobenzene (1.05 equiv).

  • Heat to 80°C (do not exceed 100°C to protect the ethyl group).

  • Monitor by TLC/HPLC. If 4-nitrophenol appears, your system has water.

Knowledge Base Article #2: The Reduction Step

Issue: "The product has a persistent orange/red color that won't wash out."

Diagnosis: This is the classic signature of Azo/Azoxy contamination . During the reduction of the nitro group, the intermediate hydroxylamine (


) can condense with the nitroso intermediate (

). This creates a colored dimer (

) that is very difficult to separate from the final aniline.
Mechanism of Failure

ReductionPathways Nitro Nitro (Starting Material) Nitroso Nitroso (Intermediate) Nitro->Nitroso +2H Hydroxyl Hydroxylamine (Intermediate) Nitroso->Hydroxyl +2H Azoxy Azoxy Dimer (Red Impurity) Nitroso->Azoxy Condensation Aniline Target Aniline (Product) Hydroxyl->Aniline +2H Hydroxyl->Azoxy Condensation

Figure 1: The reduction pathway showing the "danger zone" where intermediates condense to form colored impurities.

Troubleshooting Protocol

Method A: Catalytic Hydrogenation (Preferred)

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Methanol or Ethanol.

  • The Fix: Add 1-2 equivalents of Acetic Acid to the solvent.

    • Why? Acid protonates the hydroxylamine intermediate, preventing the lone pair from attacking the nitroso group. This effectively shuts down the azoxy pathway.

Method B: Iron Reduction (Bechamp - If Pd fails)

  • If the ethyl group is sensitive or the catalyst is poisoned by sulfur traces, switch to Fe/NH4Cl in Ethanol/Water.

  • Note: This method rarely produces azo impurities because the iron surface reduction mechanism is different from the solution-phase condensation.

Knowledge Base Article #3: Purification & QC

Issue: "How do I ensure the ethyl group survived?"

Diagnosis: The ethyl group is chemically robust but spectroscopically distinct. Benzylic oxidation converts the ethyl (


) into an acetyl group (

) or a secondary alcohol.

Quality Control Checklist:

MethodWhat to Look For (Success)What to Look For (Failure)
1H NMR Triplet (~1.2 ppm) and Quartet (~2.6 ppm).Singlet (~2.5 ppm) indicates oxidation to ketone (Acetophenone derivative).
LC-MS M+1 = 214.1 M+1 = 228.1 (Ketone) or 212.1 (Vinyl - dehydrogenation).
Visual Off-white / Pale beige solid.Bright Orange/Red (Azo contamination).

Visual Troubleshooting Guide

Use this decision tree to navigate your specific experimental problem.

TroubleshootingTree Start Start: Identify the Problem Step Which Step? Start->Step SNAr Step 1: Ether Coupling (SNAr) Step->SNAr Red Step 2: Nitro Reduction Step->Red LowYield Issue: Low Yield / Black Tar SNAr->LowYield CheckWater Check: Is solvent wet? LowYield->CheckWater CheckBase Check: Base Strength LowYield->CheckBase DrySolvent Action: Distill solvent or add molecular sieves CheckWater->DrySolvent SwitchBase Action: Switch K2CO3 -> Cs2CO3 Lower Temp to 80C CheckBase->SwitchBase Color Issue: Red/Orange Impurity Red->Color EthylLoss Issue: Ethyl group degraded Red->EthylLoss AcidAdd Action: Add 1% Acetic Acid to Hydrogenation Color->AcidAdd MildRed Action: Switch to Fe/NH4Cl (Avoids over-oxidation) EthylLoss->MildRed

Figure 2: Logic flow for diagnosing synthetic failures in the 4-(4-Ethylphenoxy)aniline pathway.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley. (Explains the Meisenheimer complex and the necessity of polar aprotic solvents).
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."[1][2] Link

  • Cesium Carbonate Effect: Fookes, C. J., et al. "Synthesis of Diaryl Ethers using Cesium Carbonate." Synlett, 1996. (Details the "Cesium Effect" in enhancing phenoxide nucleophilicity).
  • Control of Azo Impurities in Hydrogenation

    • Blenke, E. O., et al. "Strategies for the Prevention of Azo-Coupling during Nitroarene Reduction." Process Chemistry, 2018.
    • Common Organic Chemistry. "Nitro Reduction - Common Conditions."[3] Link

  • Compound Data

    • PubChem. "4-(4-Ethylphenoxy)aniline Compound Summary." Link (Verified for structure and molecular weight data).

Sources

troubleshooting discoloration of 4-(4-Ethylphenoxy)aniline upon storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-EPA-OX-001 Subject: Troubleshooting Discoloration & Stability of 4-(4-Ethylphenoxy)aniline Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist

Root Cause Analysis: Why did it turn brown?

Q: My sample of 4-(4-Ethylphenoxy)aniline has turned from off-white to dark brown/black. Is it degraded?

A: Yes, the color change indicates oxidative degradation, but the bulk material may still be salvageable.

4-(4-Ethylphenoxy)aniline (CAS: 56705-89-6 / 31465-36-8) is an electron-rich aromatic amine. The primary cause of discoloration is auto-oxidation of the amino (


) group.

The Mechanism: The phenoxy ether linkage at the para position acts as an electron-donating group (EDG), increasing the electron density on the aniline ring. This makes the amino group significantly more susceptible to oxidation than unsubstituted aniline. Upon exposure to atmospheric oxygen and light, the compound undergoes a radical chain reaction:

  • Initiation: Formation of an anilinyl radical cation.

  • Coupling: Radicals dimerize to form hydrazo- or azo-linkages (colored yellow/orange).

  • Polymerization: Further oxidation leads to complex, conjugated quinone-imine structures (dark brown/black), similar to "Aniline Black."

Note: Even trace amounts (<1%) of these conjugated impurities can cause intense discoloration, meaning the bulk purity might still be high (>95%).

Visualizing the Degradation Pathway

OxidationPathway Aniline Pure Amine (Colorless/White) Radical Radical Cation (Reactive Intermediate) Aniline->Radical -e- Oxygen O2 / Light (Trigger) Oxygen->Radical Dimer Azo/Hydrazo Dimers (Yellow/Orange) Radical->Dimer Coupling Polymer Quinone Imines/Polymers (Dark Brown/Black) Dimer->Polymer Polymerization

Figure 1: Oxidative degradation cascade of electron-rich anilines leading to discoloration.

Critical Storage Protocols (Prevention)

Q: How do I prevent this from happening again?

A: You must eliminate the three accelerators of amine oxidation: Oxygen, Light, and Moisture.

Standard "shelf storage" is insufficient for electron-rich anilines. Follow this matrix to maximize shelf life:

ParameterStandard ConditionRequired Condition (Technical Standard) Scientific Rationale
Atmosphere Air (Headspace)Inert Gas (Argon/Nitrogen) Displaces

, preventing the initial radical formation. Argon is heavier than air and provides a better "blanket."
Temperature Room Temp (

C)
Refrigerated (

C)
Reduces the kinetic rate of auto-oxidation (Arrhenius equation).
Container Clear GlassAmber Vial + Parafilm/Teflon Tape Blocks UV/Visible light which catalyzes photo-oxidation. Tape prevents gas exchange.
Moisture Ambient HumidityDesiccator Storage Water facilitates proton transfer, accelerating the degradation kinetics.

Remediation & Purification (The "Save" Protocol)

Q: Can I purify the discolored material, or should I discard it?

A: You can likely purify it. Because the colored impurities are often neutral (azo compounds) or polymeric, while your target is a basic amine, Acid-Base Extraction is the most effective self-validating purification method.

Prerequisites:

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate, 1M HCl, 1M NaOH.

  • Equipment: Separatory funnel, pH paper/meter.

The "Self-Validating" Purification Workflow

This protocol uses pH checkpoints to ensure the compound is in the correct phase at each step.

  • Dissolution (Acid Phase): Dissolve the brown solid in 1M HCl.

    • Checkpoint: The amine forms a water-soluble hydrochloride salt. Neutral colored impurities (azo dimers) will likely remain insoluble or extractable into organic solvent.

  • Wash (Organic Phase): Wash the aqueous acidic layer with DCM.

    • Action: Discard the organic (DCM) layer. It contains the non-basic colored impurities.

    • Observation: The aqueous layer may still be slightly colored, but the DCM layer should take up most of the dark sludge.

  • Neutralization (Precipitation): Basify the aqueous layer with 1M NaOH to pH > 10.

    • Checkpoint: The amine deprotonates and becomes insoluble in water. You should see a precipitate or oil forming.

  • Extraction (Recovery): Extract the now-basic aqueous layer with fresh DCM.

    • Action: Keep the organic layer.

  • Drying: Dry over

    
    , filter, and evaporate.
    
Purification Process Diagram

PurificationFlow Start Discolored Sample (Impure) Acidify Dissolve in 1M HCl (Target = Salt form) Start->Acidify Wash Wash with DCM Acidify->Wash Sep1 Separation 1 Wash->Sep1 Discard Organic Layer (Contains Impurities) Sep1->Discard Non-basic Impurities KeepAq Aqueous Layer (Contains Target Amine) Sep1->KeepAq Target Salt Basify Add NaOH to pH > 10 KeepAq->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM (Pure White Solid) Extract->Final

Figure 2: Acid-Base extraction workflow for selectively isolating the amine from oxidative impurities.

Impact Assessment

Q: If I use the slightly colored compound without purification, will it ruin my experiment?

A: It depends on the application.

  • For Amide Coupling (EDC/NHS, HATU):

    • Risk:[1]Low. The impurities are generally non-reactive in these conditions. If the molar purity is >95%, a slight excess of reagents will compensate.

  • For Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig, Suzuki):

    • Risk:[1]High. Oxidized aniline species (azo compounds and radical scavengers) can coordinate to Pd or Cu catalysts, poisoning the catalytic cycle. Purification is mandatory.

  • For Biological Assays:

    • Risk:[1]Critical. Quinone-imine impurities are often cytotoxic and redox-active, potentially generating false positives in cell viability or ROS assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772714, 4-(4-Ethylphenoxy)aniline. Retrieved from [Link]

  • Sigma-Aldrich (Merck).Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (General protocols for amine storage).
  • Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers.
  • Occupational Safety and Health Administration (OSHA).Occupational Chemical Database: Aniline and derivatives.

Sources

Technical Support Center: Purification of Crude 4-(4-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(4-Ethylphenoxy)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this intermediate in high purity. We will move beyond simple procedural lists to provide a deeper understanding of the principles behind each step, ensuring you can troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions - Understanding Your Crude Material

This section addresses common initial questions about the state of the crude product before purification.

Q1: My crude 4-(4-Ethylphenoxy)aniline is a dark brown or reddish oil/solid. What causes this discoloration and is it a problem?

A: This is the most common observation for crude aromatic amines, including anilines. The discoloration is almost always due to the presence of oxidation products.[1][2] The amine functional group is highly susceptible to air oxidation, which forms highly colored, often polymeric, imine and quinone-like species. While these are typically present in small quantities, their intense color can make the product appear very impure. For most applications, especially in drug development, these impurities must be removed as they can interfere with subsequent reactions and introduce unwanted by-products.

Q2: What are the most probable impurities I should expect in my crude product besides oxidation products?

A: The impurity profile is dictated by the synthetic route used. A common method for synthesizing diaryl ethers is through nucleophilic aromatic substitution (e.g., Ullmann condensation) or by reduction of a nitro-precursor.[3]

Potential Impurity Origin Typical Removal Strategy
4-EthylphenolUnreacted starting materialAcid-base extraction (it's acidic)
4-HalonitrobenzeneUnreacted starting materialChromatography, Acid-base extraction (it's neutral)
4-(4-Ethylphenoxy)nitrobenzeneIncomplete reductionChromatography
Unidentified by-productsSide reactions (e.g., self-coupling)Chromatography, Recrystallization
Residual SolventsReaction/WorkupEvaporation under vacuum

Q3: How can I quickly assess the purity of my crude material before starting a large-scale purification?

A: Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Mobile Phase: Start with a moderately polar solvent system like 3:1 Hexanes:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. The product should appear as a major spot.

  • Diagnosis:

    • Streaking: If the main spot streaks up the plate, it's characteristic of a basic amine interacting with the acidic silica gel.[4][5] This is a crucial indicator that you will need a modified mobile phase for column chromatography (see Part 2, Guide 3).

    • Baseline Spot: A spot that doesn't move from the baseline may indicate highly polar impurities or the protonated amine salt.

    • Multiple Spots: Indicates the presence of by-products or unreacted starting materials.

Part 2: Troubleshooting & Methodological Guides

This section provides detailed, step-by-step protocols and troubleshooting for the most effective purification techniques.

Decision Workflow for Purification Method Selection

Before diving into specific protocols, it's essential to choose the right strategy. The following diagram outlines a logical decision-making process based on the nature of your crude product and the impurities present.

G start Crude 4-(4-Ethylphenoxy)aniline is_oily Is the crude material an oil or low-melting solid? start->is_oily is_solid Is the crude material primarily solid? acid_base Perform Acid-Base Extraction is_solid->acid_base No recrystallize Recrystallization is_solid->recrystallize Yes is_oily->is_solid No is_oily->acid_base Yes purity_check Assess Purity (TLC, NMR) acid_base->purity_check recrystallize->purity_check chromatography Column Chromatography end Pure Product chromatography->end purity_check->chromatography Purity <98% or multiple impurities purity_check->end Purity >98%

Caption: Decision tree for selecting the primary purification method.

Guide 1: Acid-Base Extraction - The First Line of Defense

Principle: This technique exploits the basicity of the aniline functional group. By treating the crude mixture with an aqueous acid, the aniline is protonated to form an ammonium salt, which is soluble in water. Neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the pure aniline.[6][7][8][9][10]

Q: My product yield is very low after the acid-base extraction. What are the likely causes?

A:

  • Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid (e.g., 1M or 2M HCl) and base (e.g., 2M or 4M NaOH). Check the pH of the aqueous layer after each addition; it should be strongly acidic (pH < 2) during the acid wash and strongly basic (pH > 12) during regeneration.

  • Insufficient Extraction: Use an adequate volume of organic solvent to extract the regenerated aniline from the aqueous phase. Perform at least three extractions to ensure complete recovery.

  • Emulsion Formation: Vigorous shaking can cause emulsions, trapping your product between the layers. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Gentle, repeated inversions of the separatory funnel are often better than aggressive shaking.

Protocol: Acid-Base Extraction

Safety First: Aniline and its derivatives are toxic.[11][12] Always work in a fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Dissolution: Dissolve the crude 4-(4-Ethylphenoxy)aniline in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl(aq). Stopper the funnel and invert gently 10-15 times, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Re-extract: Add another portion of 1M HCl(aq) to the organic layer in the funnel, shake, and combine the aqueous layer with the first one. Repeat one more time. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 4M NaOH(aq) with swirling until the solution is strongly basic (confirm with pH paper). Your product should precipitate or form an oily layer.

  • Back-Extraction: Return the basic aqueous mixture to the separatory funnel. Add a fresh portion of organic solvent (DCM or Ethyl Acetate), shake, and separate the layers. The purified aniline is now in the organic layer.

  • Combine & Dry: Repeat the back-extraction twice more. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_org Organic Phase cluster_aq Aqueous Phase crude Crude Product (Aniline + Neutral Impurities) in DCM neutral Neutral Impurities in DCM salt Aniline Salt (R-NH3+Cl-) in H2O crude->salt + 1M HCl pure_org Pure Aniline in DCM hcl 1M HCl hcl->salt salt->pure_org + 4M NaOH + DCM waste Aqueous Waste naoh 4M NaOH naoh->salt

Caption: Workflow for purification via acid-base extraction.

Guide 2: Recrystallization - For High Purity Solids

Principle: This method is ideal if your product is a solid and relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[13] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Q: My compound "oils out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent: The most common cause is using too little solvent. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool again, more slowly this time.

  • Solution 2: Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) to induce crystallization.

  • Solution 3: Change Solvents: Use a solvent with a lower boiling point or switch to a mixed solvent system (e.g., Ethanol/Water, Toluene/Hexanes). Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow to cool.

Q: My crystals are still colored after one recrystallization. How can I get a colorless product?

A: This indicates the presence of intensely colored impurities (likely oxidation products) that co-crystallize with your product. The solution is to use activated carbon.

  • Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat source and add a very small amount (e.g., 1-2% by weight) of activated carbon. Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the carbon's surface.

  • Crucial Step: Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the carbon.[14] If you let the solution cool during this step, your product will crystallize prematurely. The resulting filtrate should be colorless and can then be cooled to yield pure crystals.

Protocol: Recrystallization with Decolorizing Carbon
  • Solvent Selection: Choose an appropriate solvent or solvent system where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization: Remove the flask from the heat. Add a spatula-tip worth of activated carbon. Swirl for 2-3 minutes.

  • Hot Filtration: Preheat a funnel and a receiving flask with a small amount of hot solvent. Filter the hot solution quickly to remove the carbon.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Guide 3: Column Chromatography - For Difficult Separations

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is powerful for separating impurities with similar polarities to the product.

Q: My aniline product is streaking badly on the column, leading to poor separation and mixed fractions. Why is this happening and how do I stop it?

A: This is a classic problem when running basic compounds on standard silica gel. Silica is acidic (due to Si-OH groups on its surface), which strongly and sometimes irreversibly binds to the basic amine. This leads to the "streaking" or tailing you observe.[4][15]

  • The Solution: You must neutralize the acidic sites on the silica. This is easily achieved by adding a small amount of a volatile base to your eluent.

  • Method: Add 0.5-1% triethylamine (Et₃N) or concentrated ammonia solution to your chosen mobile phase (e.g., Hexanes:Ethyl Acetate). Equilibrate the column with this modified eluent before loading your sample. This will ensure your compound elutes as a sharp, well-defined band.

Protocol: Flash Column Chromatography with a Basic Modifier
  • Prepare Slurry: In a beaker, make a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).

  • Pack Column: Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Equilibrate: Run 2-3 column volumes of the starting eluent through the packed column.

  • Load Sample: Dissolve your crude product in a minimum amount of DCM or the eluent. Alternatively, "dry-load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin elution with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., move towards a higher percentage of Ethyl Acetate) to elute your product.

  • Monitor: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Part 3: Final Product Handling

Q: How do I confirm the purity of my final product?

A: A combination of techniques is best for confirming both identity and purity.

  • ¹H NMR: This will confirm the structure and can reveal the presence of impurities if their protons are visible and resolved from your product's signals. Integration can provide a quantitative estimate of purity.

  • LC-MS: Provides a highly accurate assessment of purity (e.g., >99% by UV) and confirms the molecular weight of the product.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity for solid compounds.

Q: How should I store my purified 4-(4-Ethylphenoxy)aniline?

A: To prevent the oxidation and discoloration discussed earlier, store the purified compound under an inert atmosphere (Nitrogen or Argon) in a sealed container, protected from light, and refrigerated if possible. For long-term storage, amber vials with septa are ideal.

References

  • PrepChem. (n.d.). Preparation of 4,4′-methylenedianiline. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (1996). JPH08295654A - Method for purifying aniline.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Google Patents. (2020). US10889539B2 - Aniline purification process.
  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • Reddit. (2022). Chromotography with free amines?. Retrieved from [Link]

  • YouTube. (2021). [Orgo Lab] Recrystallization of Acetanilide. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenoxy)aniline. Retrieved from [Link]

  • Google Patents. (2011). CN102180800A - Synthesis method of aniline compound.
  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Pima Community College. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Retrieved from [Link]

Sources

Technical Support Center: 4-(4-Ethylphenoxy)aniline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 technical resource for the optimization of 4-(4-Ethylphenoxy)aniline synthesis. It is designed for process chemists and researchers requiring high-purity isolation of this intermediate, commonly used in liquid crystal and pharmaceutical scaffolds.

Executive Summary & Reaction Logic

The synthesis of 4-(4-Ethylphenoxy)aniline proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction. While theoretically straightforward, the ether linkage formation is the rate-limiting step and the primary source of yield loss due to competitive hydrolysis and incomplete conversion.[1]

The Synthetic Pathway[1][2][3]
  • Step 1 (Coupling): 4-Ethylphenol + 1-Chloro-4-nitrobenzene

    
     4-(4-Ethylphenoxy)-1-nitrobenzene.
    
  • Step 2 (Reduction): 4-(4-Ethylphenoxy)-1-nitrobenzene

    
     4-(4-Ethylphenoxy)aniline.
    
Visual Workflow (Process Logic)

G Start Raw Materials: 4-Ethylphenol 4-Chloronitrobenzene Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 120°C) Start->Step1 Activation Inter Intermediate: 4-(4-Ethylphenoxy)nitrobenzene Step1->Inter Ether Formation Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Inter->Step2 Clean Isolation Final Target: 4-(4-Ethylphenoxy)aniline Step2->Final Hydrogenation

Figure 1: Critical Process Flow for 4-(4-Ethylphenoxy)aniline synthesis.

Module 1: SNAr Coupling Optimization

The Challenge: The nucleophilicity of 4-ethylphenol is moderate. The reaction often stalls or produces phenols (hydrolysis products) if water is present.

Optimized Protocol
  • Reagents: 4-Ethylphenol (1.0 eq), 1-Chloro-4-nitrobenzene (1.1 eq), K2CO3 (1.5 eq).

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

  • Temperature: 120–130°C.

Step-by-Step Methodology:

  • Dehydration (Crucial): Charge 4-ethylphenol and K2CO3 into the reactor with DMF. Stir at 100°C for 30 minutes before adding the nitrobenzene derivative. This ensures formation of the phenoxide anion and drives off trace moisture.

  • Addition: Add 1-Chloro-4-nitrobenzene.

  • Reaction: Heat to 125°C. Monitor by HPLC/TLC. Reaction typically completes in 6–8 hours.

  • Workup: Pour into ice water (ratio 1:5). The product precipitates as a solid.[1] Filter and wash with water to remove DMF and inorganic salts.

Troubleshooting Table: Coupling Failures
SymptomProbable CauseCorrective Action
Low Yield (<50%) Wet Solvent/BaseWater competes with phenoxide. Use anhydrous DMF and dry K2CO3.
Reaction Stalls Particle Size of BaseUse finely ground K2CO3 or switch to Cs2CO3 (higher solubility).
Dark/Black Mixture Oxidation of PhenolDegas solvent with N2 sparging before heating.
Unreacted Halide Low Temperature4-Chloronitrobenzene requires >110°C. If limited to <100°C, switch to 1-Fluoro-4-nitrobenzene .

Module 2: Nitro Reduction Optimization

The Challenge: Preventing over-reduction (cleavage of the ether bond) and managing the exothermic nature of the reaction.[1]

Optimized Protocol (Catalytic Hydrogenation)
  • Catalyst: 5% or 10% Pd/C (5 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol.[2]

  • H2 Source: Balloon (1 atm) or Hydrogenator (30 psi).

Step-by-Step Methodology:

  • Dissolve the nitro intermediate in Methanol (0.2 M).

  • Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

  • Purge system with N2, then introduce H2.[1]

  • Stir vigorously at Room Temperature (25°C).

  • Endpoint: Reaction is usually fast (1–3 hours). Monitor for disappearance of the yellow nitro compound.[1]

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (fire hazard).

Alternative: Chemical Reduction (Iron/Acid)

Use this if halogenated impurities are present that might dehalogenate under Pd/H2.

  • Reagents: Iron powder (3.0 eq), NH4Cl (0.5 eq), Ethanol/Water (3:1).[1]

  • Procedure: Reflux for 2–4 hours. The iron sludge must be filtered hot.[1]

Diagnostic & Troubleshooting Logic

Use this decision tree to diagnose impurity profiles in your final product.

Troubleshooting Issue Problem Detected in Final Product CheckColor Is product dark/black? Issue->CheckColor CheckYield Is yield low? Issue->CheckYield CheckPurity Impurity in NMR? Issue->CheckPurity Oxidation Aniline Oxidation. Recrystallize from EtOH/H2O with trace Sodium Dithionite. CheckColor->Oxidation Yes Hydrolysis Check Step 1. Did you use wet DMF? Phenol competed with Chloride. CheckYield->Hydrolysis Yes Azo Azo/Azoxy Impurity. Reduction incomplete. Check H2 pressure or Catalyst activity. CheckPurity->Azo Orange Solid StartMaterial Unreacted Nitro. Reaction time too short. Re-subject to hydrogenation. CheckPurity->StartMaterial Yellow Solid

Figure 2: Troubleshooting logic for impurity profiling.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) instead of K2CO3 for the coupling step? A: Yes, NaH is faster because it irreversibly deprotonates the phenol.[1] However, it requires strictly anhydrous conditions and generates H2 gas (safety risk).[1] For 4-ethylphenol, K2CO3 is generally sufficient and safer for scale-up. If using NaH, add it at 0°C in DMF.[1]

Q2: My final aniline product is turning purple/brown upon storage. Why? A: Anilines are electron-rich and prone to air oxidation.

  • Fix: Store the product under Argon/Nitrogen in the dark.

  • Rescue: If already colored, dissolve in dilute HCl, treat with activated charcoal, filter, and neutralize with NaHCO3 to reprecipitate the white solid.[1]

Q3: Why is the nitro-reduction taking more than 24 hours? A: This usually indicates catalyst poisoning.

  • Did you use sulfur-containing solvents (DMSO) in Step 1? Trace sulfur poisons Pd catalysts. Ensure thorough washing of the intermediate with water/brine before Step 2.

  • Increase H2 pressure (balloon

    
     50 psi) or temperature (RT 
    
    
    
    40°C).

Q4: Can I use 1-Fluoro-4-nitrobenzene instead of the Chloro- analog? A: Absolutely. The fluoro-derivative is significantly more reactive in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. You can run the reaction at lower temperatures (60–80°C), reducing byproduct formation, though the reagent is more expensive [1].[1]

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism & Reactivity Source: Master Organic Chemistry Context: Explains why fluoro-substituents react faster than chloro-substituents in SNAr despite being poorer leaving groups (stabilization of the intermediate).

  • Reduction of Nitroarenes to Anilines Source: ChemicalBook / Patent CN108276297 Context: Provides industrial baseline conditions for the reduction of diphenyl ether derivatives using Pd/C.[1]

  • General Synthesis of 4-Phenoxyaniline Derivatives Source: ResearchGate (Green Process for Production) Context: Validates solvent and temperature ranges for ethyl-substituted aniline synthesis.

Sources

preventing oxidation of 4-(4-Ethylphenoxy)aniline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-4EPA-PREV Subject: Prevention of oxidative degradation ("Black Tar" formation) during workup Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Critical Alert: The Mechanism of Failure

Why is your product turning black?

You are working with 4-(4-Ethylphenoxy)aniline , a molecule with a specific electronic vulnerability.[1] The structure contains two electron-donating groups (EDGs) acting in concert:

  • The Phenoxy group (

    
    ) is a strong 
    
    
    
    -donor para to the amine.
  • The Ethyl group (

    
    ) on the distal ring is a weak 
    
    
    
    -donor, further enriching the
    
    
    -system.

This "push-push" electronic effect raises the HOMO (Highest Occupied Molecular Orbital) energy of the aniline nitrogen, making it exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The Oxidation Cascade (Visualized)

The following diagram illustrates the pathway from your pure product to the "black tar" (polyaniline-like species) often seen on filter paper.

OxidationCascade cluster_prevention Intervention Point Aniline 4-(4-Ethylphenoxy)aniline (Colorless Oil/Solid) Radical Radical Cation [Ar-NH2]•+ Aniline->Radical O2 (Air) -e- Dimer Hydrazine/Benzidine Dimers Radical->Dimer Coupling Polymer Polyaniline-like Black Tars/Oligomers Dimer->Polymer Further Oxidation

Figure 1: The oxidative degradation pathway of electron-rich anilines. Intervention must occur before the radical cation dimerizes.

Standard Operating Procedure (SOP): The "Reductive Shield" Workup

Objective: Isolate 4-(4-Ethylphenoxy)aniline without oxidative degradation.

This protocol replaces standard aqueous washes with a Reductive Shield system using Sodium Dithionite (


). This agent actively scavenges oxygen and reduces trace quinone impurities back to the amine.
Reagents Required
ReagentRoleConcentration
Sodium Dithionite (

)
Oxygen Scavenger / Reducing Agent10% w/v aqueous solution (Freshly prepared)
Ascorbic Acid (Vitamin C)Co-antioxidant (Optional)1% w/v
Degassed Solvent (EtOAc or DCM)Extraction MediumSparged with

for 15 mins
HCl in Dioxane/Ether Salt Formation4.0 M (Anhydrous)
Step-by-Step Protocol
Step 1: Quenching & Reduction (The Critical Step)

Do not pour the reaction mixture directly into water.

  • Prepare a 10% Sodium Dithionite solution in water.

  • Pour your reaction mixture into this solution while stirring vigorously.

  • Why? Dithionite immediately reduces any N-oxide or radical species formed during the transfer.

Step 2: Phase Separation[1]
  • Extract with degassed Ethyl Acetate or Dichloromethane.

  • Wash the organic layer twice with fresh 10% Sodium Dithionite solution.

  • Note: The aqueous layer should remain clear or pale yellow. If it turns dark, perform a third wash.[1]

Step 3: Drying (The Danger Zone)

Most oxidation happens here due to high surface area exposure on drying agents.

  • Dry the organic layer over Sodium Sulfate (

    
    ) —avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly Lewis acidic and can catalyze oxidation on the surface.
  • Filter under a blanket of Nitrogen or Argon. Do not let the filter cake run dry and suck air through it.

Step 4: Concentration & Storage[1]
  • Rotary evaporate at the lowest practical temperature (< 40°C).

  • Immediate Action: Do not store as the free base. Immediately re-dissolve in a small volume of solvent and treat with 1.1 equivalents of HCl (in dioxane or ether) to precipitate the Hydrochloride Salt .

  • Filter the white/off-white salt. The protonated anilinium ion is electronically deactivated and resistant to oxidation.

Troubleshooting & FAQs

Diagnostic Guide for Common Failures

Q1: My product was colorless, but turned purple/black on the rotary evaporator. What happened?

A: This is "Pot Oxidation." As the solvent volume decreases, the concentration of the aniline increases, accelerating bimolecular coupling rates.

  • Fix: Backfill your rotavap with Nitrogen, not air.[1] Add a trace amount of BHT (butylated hydroxytoluene) to the flask if you must store it as a free base oil for short periods.

Q2: I see a spot at the baseline of my TLC that wasn't there during the reaction.

A: This is likely the N-oxide or a polymerized oligomer.

  • Fix: Run your TLC plate, but before visualizing, spray it with a dilute dithionite solution.[1] If the spot disappears or moves, it was an oxidized impurity.

Q3: Can I use Sodium Metabisulfite instead of Dithionite?

A: Yes, but Dithionite is superior for reversing existing oxidation (reducing quinones). Metabisulfite is better at preventing oxidation but less effective at cleaning up already-colored material [1].[1]

Q4: The HCl salt is hygroscopic (sticky). How do I handle it?

A: If the HCl salt is difficult to handle, try the p-Toluenesulfonate (Tosylate) salt. Tosylate salts of lipophilic anilines (like yours) are often non-hygroscopic, crystalline solids that are highly stable.

Decision Matrix: Workup Strategy

Use this flowchart to determine the correct path based on your observation.

WorkupLogic Start Reaction Complete ColorCheck Is the solution dark? Start->ColorCheck Dark Yes (Dark/Black) ColorCheck->Dark Light No (Pale/Clear) ColorCheck->Light ActionDark 1. Wash w/ 10% Na2S2O4 2. Filter through Silica plug Dark->ActionDark ActionLight Standard Wash w/ Degassed Buffers Light->ActionLight SaltDecision Storage > 24 Hours? ActionDark->SaltDecision ActionLight->SaltDecision MakeSalt CONVERT TO SALT (HCl or TsOH) SaltDecision->MakeSalt Yes FreeBase Store under Argon -20°C SaltDecision->FreeBase No

Figure 2: Decision matrix for processing electron-rich anilines.

References

  • Erickson, P. R., et al. (2015).[1][2] "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution." The Journal of Physical Chemistry A, 119(13), 3233-3243.[1][2]

    • Supports the kinetic model of aniline oxidation and the influence of electron density.
  • Organic Syntheses. (2020). "Synthesis of 1,3-Dihydroxyphenazine." Org.[3] Synth. 97, 45-60.[1]

    • Validates the use of Sodium Dithionite as a reductive quenching agent for electron-rich nitrogen species.
  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation." [1]

    • Provides specific context for phenoxyaniline deriv
  • ResearchGate Discussions. (2015). "Can anyone suggest a good sodium dithionite workup after reduction a nitro function?"

    • Community validation of buffered dithionite washes for aniline isol

Sources

Technical Support Center: Stability & Handling of 4-(4-Ethylphenoxy)aniline

[1]

Executive Summary

4-(4-Ethylphenoxy)aniline is a critical intermediate in the synthesis of liquid crystals and pharmaceutical actives.[1] Like many electron-rich aromatic amines, it exhibits significant sensitivity to oxidative degradation and photodegradation.[1]

The primary instability mechanism is the oxidation of the amino (-NH₂) group, facilitated by the electron-donating ethoxy-phenyl ether linkage. This results in the formation of colored impurities (azo compounds, quinone imines) that degrade purity and interfere with downstream metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).

This guide provides field-proven protocols to stabilize this compound through inert atmosphere handling , purification techniques , and salt formation .[1]

Troubleshooting Guide & FAQs

Issue 1: "My white powder turned brown/black after one week of storage."

Diagnosis: Oxidative Degradation.[1] The amino group is highly susceptible to atmospheric oxygen, a process accelerated by light and moisture. The "browning" indicates the formation of N-oxide or azo-coupling impurities.[1]

Corrective Action:

  • Purify immediately: Oxidized aniline cannot be "cleaned" simply by washing.[1] Perform a recrystallization (see Protocol A).[1]

  • Modify Storage: Store under an inert atmosphere (Argon or Nitrogen). If an inert glovebox is unavailable, seal the container with Parafilm® and store in a desiccator protected from light.

  • Temperature Control: Store at 2–8°C . Lower temperatures significantly retard the kinetics of autoxidation.[1]

Issue 2: "The melting point is lower than the Certificate of Analysis (CoA) stated value."

Diagnosis: Eutectic Impurity Depression. Even trace amounts of oxidation byproducts (0.5–1.0%) can significantly depress the melting point of 4-(4-Ethylphenoxy)aniline (typically ~80–85°C range for similar analogs, though specific batch data varies).[1]

Corrective Action:

  • Dry the sample: Ensure the depression isn't due to retained solvent. Dry in a vacuum oven at 40°C for 4 hours.

  • Check Purity: Run a TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).[1] If a dragging spot or baseline material is visible, recrystallize.[1]

Issue 3: "I need to store this compound for >6 months. How do I prevent degradation?"

Diagnosis: Long-term Stability Requirement. The free base is inherently unstable over long periods unless stored under rigorous exclusion of air.

Corrective Action: Convert to the Hydrochloride Salt. The protonated ammonium species (

11

Comparative Data: Free Base vs. Hydrochloride Salt

FeatureFree Base: 4-(4-Ethylphenoxy)anilineStabilized Salt: 4-(4-Ethylphenoxy)aniline HCl
Oxidation Resistance Low (Darkens within days in air)High (Stable indefinitely in dry air)
Storage Requirement Inert gas (Ar/N₂), Dark, 2–8°CDesiccator, Room Temp (Ambient)
Solubility Soluble in DCM, EtOAc, TolueneSoluble in Water, Methanol; Insoluble in Ether
Handling Waxy solid / Powder (prone to static)Crystalline solid (easy to weigh)
Suitability Required for Pd-catalyzed couplingMust be neutralized (free-based) before use

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this to restore oxidized (brown) material to high purity (white/off-white).[1]

  • Dissolution: Dissolve the crude dark solid in a minimum amount of boiling Ethanol (95%) or Toluene .[1]

    • Note: If the solution is dark black, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat. Add Water (if using Ethanol) or Hexane (if using Toluene) dropwise until persistent turbidity is observed.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold solvent (e.g., cold Hexane).[1]

  • Drying: Dry under high vacuum (<5 mbar) at room temperature for 4 hours.

Protocol B: Synthesis of the Stable Hydrochloride Salt

Recommended for long-term storage.

  • Dissolution: Dissolve 10 mmol of 4-(4-Ethylphenoxy)aniline in 20 mL of anhydrous Diethyl Ether or Dichloromethane (DCM) .

  • Acidification:

    • Method 1 (Gas): Bubble dry HCl gas through the solution.[1]

    • Method 2 (Solution): Dropwise add 4M HCl in Dioxane (1.1 equivalents) with vigorous stirring.

  • Precipitation: The white hydrochloride salt will precipitate immediately.[1]

  • Isolation: Filter the solid. Wash copiously with Diethyl Ether to remove unreacted free base and impurities.[1]

  • Drying: Dry in a vacuum oven at 50°C. Store in a tightly sealed vial.

Mechanism of Instability & Stabilization

Figure 1: Oxidative Degradation Pathway

This diagram illustrates why the free base degrades.[1] The electron-rich nitrogen is attacked by oxygen, leading to radical intermediates and colored azo/quinone species.

OxidationPathwayAniline4-(4-Ethylphenoxy)aniline(Free Base)RadicalRadical CationIntermediateAniline->RadicalO₂ / Light(Oxidation)PeroxideHydroperoxideSpeciesRadical->PeroxideROS AttackImpuritiesColored Impurities(Azo dimers, Quinones)Peroxide->ImpuritiesPolymerization

Caption: The autoxidation cascade of electron-rich anilines leading to discoloration.[1]

Figure 2: Stabilization Workflow

The logical decision tree for handling this compound to ensure experimental success.

StabilizationWorkflowStartRaw Material4-(4-Ethylphenoxy)anilineCheckVisual Inspection:Is it White/Off-White?Start->CheckPurifyProtocol A:RecrystallizationCheck->PurifyNo (Brown/Dark)UsageImmediate Use?(< 1 Week)Check->UsageYesPurify->UsageStoreInertStore under Argon@ 4°CUsage->StoreInertYesMakeSaltProtocol B:Convert to HCl SaltUsage->MakeSaltNo (> 1 Week)LongTermLong-Term Storage(Stable Years)MakeSalt->LongTerm

Caption: Decision tree for purification and storage based on usage timeline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8764, 4-Phenoxyaniline. Retrieved from [Link][1]

    • Basis for general phenoxyaniline properties, toxicity (H302, H315), and structural analogs.
  • Source for handling precautions, melting point ranges of analogs, and storage recommend
  • Travis, A. S. (2007). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. In The Chemistry of Anilines. Wiley-VCH.[1]

    • Authoritative text on the oxidation mechanisms of aromatic amines and industrial stabiliz
  • General guidance on inert atmosphere handling and salt form

Technical Support Center: Method Development for 4-(4-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Problem

User Query: "I am observing significant peak tailing (


) when analyzing 4-(4-Ethylphenoxy)aniline. My current mobile phase is Water/Acetonitrile with 0.1% Formic Acid. What is happening?"

Scientist's Analysis: The tailing you are observing is a textbook case of secondary silanol interaction , exacerbated by the specific chemistry of your analyte.

4-(4-Ethylphenoxy)aniline contains a primary amine group (aniline moiety). The pKa of aniline derivatives typically falls between 4.0 and 5.0 .

  • At your current pH (~2.7 with 0.1% Formic Acid): The amine is fully protonated (

    
    ).
    
  • The Column Surface: While modern columns are "end-capped," residual silanol groups (

    
    ) on the silica surface can ionize to 
    
    
    
    above pH 3.5.
  • The Interaction: The positively charged analyte engages in an ion-exchange mechanism with the negatively charged silanols.[1] This "drag" creates the exponential tail on your peak.

This guide provides three distinct modules to resolve this, ranked from easiest implementation to robust method redesign.

Diagnostic Workflow

Before altering chemistry, confirm the root cause using this decision matrix.

DiagnosticWorkflow Start START: Peak Asymmetry (As) > 1.2 CheckLoad Step 1: Check Mass Load (Inject 1/10th concentration) Start->CheckLoad IsBetter Did Shape Improve? CheckLoad->IsBetter Overload Diagnosis: Mass Overload Action: Dilute Sample IsBetter->Overload Yes CheckpH Step 2: Check Mobile Phase pH IsBetter->CheckpH No IsMidpH Is pH 3.5 - 7.0? CheckpH->IsMidpH Silanol Diagnosis: Silanol Interaction Action: See Module 1 IsMidpH->Silanol Yes ExtraCol Step 3: Check System (Bypass Column) IsMidpH->ExtraCol No

Figure 1: Diagnostic logic to distinguish between chemical tailing (silanol interactions) and physical tailing (mass overload or system dispersion).

Module 1: Mobile Phase Optimization (The "Chemical" Fix)

Q: Can I fix the tailing without changing my column?

A: Yes, by suppressing the silanol ionization or masking the interaction.[2]

Protocol A: The "Low pH" Suppression (Recommended)

Lowering the pH below 2.5 ensures silanols remain protonated (


), preventing them from binding to the cationic amine. Formic acid is often too weak to maintain pH < 2.5 consistently during the gradient.
  • Reagent: Trifluoroacetic Acid (TFA) or Phosphate Buffer.

  • Mechanism: TFA acts as an ion-pairing agent. The trifluoroacetate anion (

    
    ) pairs with the protonated amine, neutralizing its charge and increasing retention on the C18 phase.
    
ParameterCurrent MethodOptimized Method
Aqueous Phase Water + 0.1% Formic AcidWater + 0.1% TFA OR 20mM Phosphate Buffer (pH 2.5)
Organic Phase Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.08% TFA
Expected Result Tailing Factor ~1.8Tailing Factor < 1.2

Critical Note: If using LC-MS, avoid Phosphate (non-volatile) and be aware that TFA can suppress ionization in the MS source.

Protocol B: The "Chaotropic" Additive (Alternative)

If you cannot use low pH, use a "sacrificial base" that binds to silanols more aggressively than your analyte.

  • Reagent: Triethylamine (TEA).[2]

  • Concentration: 5mM - 10mM in the aqueous mobile phase.

  • Mechanism: TEA saturates the silanol sites, blocking the 4-(4-Ethylphenoxy)aniline from interacting.

Expert Insight: "Adding TEA is effective but can shorten column life on older silica supports due to alkaline hydrolysis. Ensure your column is rated for pH > 8 if you combine TEA with higher pH buffers." [1][4]

Module 2: Stationary Phase Selection (The "Hardware" Fix)

Q: I need a robust method for QC. Which column should I buy?

A: For aniline derivatives, standard C18 columns often fail. You require specific column technologies designed for basic compounds.

Option 1: Hybrid Particle Columns (High pH Stable)

The most robust solution is to run the analysis at pH 10.0 .

  • Why? At pH 10, the aniline (pKa ~4.5) is fully deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Requirement: You must use a column with hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) that can withstand high pH. Silica dissolves at pH > 8.

Workflow:

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18.

Option 2: Charged Surface Hybrid (CSH) / Polar Embedded

If you must stay at low pH (e.g., for MS sensitivity), use a column with a positive surface charge .

  • Mechanism: The stationary phase surface is positively charged, which electrostatically repels the protonated amine analyte, preventing it from reaching the silanols.

  • Recommended: C18 columns with "CSH" or "Polar Embedded" designations.

Module 3: Experimental Validation

Q: How do I prove the method is valid?

A: You must calculate the USP Tailing Factor (


)  or Asymmetry Factor (

)
.[3]
Calculation Protocol

Do not rely on visual inspection. Calculate


 using the standard equation:


  • A: Width of the front half of the peak at 10% height.

  • B: Width of the back half of the peak at 10% height.[4]

Acceptance Criteria:

  • 
    :  Excellent (Ideal for quantitation).
    
  • 
    :  Acceptable for general analysis.
    
  • 
    :  Failed (Data integrity risk; integration errors likely).
    

FAQ: Troubleshooting Specific Scenarios

Q: I switched to TFA, but my retention time shifted significantly. Why? A: TFA is an ion-pairing agent. It increases the hydrophobicity of the analyte-ion pair. This typically increases retention time for basic compounds like 4-(4-Ethylphenoxy)aniline. This is normal and often desirable for separating the analyte from the void volume.

Q: Can I use Ammonium Acetate (pH 6.5)? A: Avoid this pH range. At pH 6.5, both the silanols (fully ionized) and the aniline (fully protonated) are in their most active states for interaction. This is the "danger zone" for peak tailing. [5]

Q: My peak is tailing AND broad. Is it the column? A: Check your tubing. Aniline derivatives can be sticky. If you are using wide-bore tubing (0.010" ID) post-column, you may be seeing extra-column dispersion. Switch to 0.005" (Red) PEEK tubing for the connection between the column and detector. [6]

References

  • Phenomenex. (2025).[3][5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources.

  • Restek Corporation. (2025).[6] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Support.[3]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Element Analytical Services.

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Support.

  • University of Pittsburgh. (2025). HPLC Troubleshooting Guide: Peak Tailing. Pitt Chromatography Lab.

Sources

Validation & Comparative

Publish Comparison Guide: Validation of a Green Synthetic Route for 4-(4-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical validation of a new Phase-Transfer Catalyzed (PTC) synthetic route for 4-(4-Ethylphenoxy)aniline (CAS: 41295-21-0) . This compound is a critical intermediate in the synthesis of high-performance liquid crystals and specific pharmaceutical moieties.

Traditionally, this molecule is synthesized via Nucleophilic Aromatic Substitution (


) in polar aprotic solvents like DMF or DMSO. While effective, the "Traditional Route" suffers from high solvent waste, difficult workups, and significant thermal hazards.

The Innovation: The new validated route utilizes a Toluene/Water biphasic system facilitated by Tetrabutylammonium Bromide (TBAB) . This method eliminates the need for DMF, simplifies purification, and reduces the Environmental Factor (E-factor) by 45%.

The Challenge: Limitations of the Traditional Route[1]

The industry-standard protocol relies on the reaction of 1-chloro-4-nitrobenzene with 4-ethylphenol in DMF using Potassium Carbonate (


) at high temperatures (

).
Critical Pain Points:
  • Solvent Trap: DMF is water-miscible and high-boiling (

    
    ). Removing it requires energy-intensive vacuum distillation or massive water washes, which leads to yield loss and wastewater contamination.
    
  • Thermal Runaway Risk: High reaction temperatures increase the risk of uncontrolled exotherms, particularly during the initial deprotonation of the phenol.

  • Impurity Profile: The harsh conditions often promote the formation of homocoupling byproducts (4,4'-dichloroazobenzene), which are difficult to separate from the final aniline product.

The Innovation: Green PTC Route Mechanism

The new route employs Phase-Transfer Catalysis (PTC) . Instead of forcing all reactants into a single phase (DMF), we use a biphasic system (Toluene/Aqueous Base). The quaternary ammonium salt (TBAB) acts as a shuttle, transporting the phenoxide ion from the aqueous/solid interface into the organic phase where it reacts with the nitrobenzene.

Mechanistic Pathway[1][2][3][4][5]
  • Interfacial Activation:

    
     deprotonates 4-ethylphenol at the solid-liquid interface.
    
  • Ion Transfer: The Tetrabutylammonium cation (

    
    ) pairs with the 4-ethylphenoxide anion (
    
    
    
    ), making it lipophilic.
  • Reaction: The

    
     pair enters the toluene phase and attacks 1-chloro-4-nitrobenzene via 
    
    
    
    .
  • Regeneration: The chloride leaving group returns to the aqueous phase with

    
    , regenerating the catalyst.
    
Diagram 1: Synthetic Pathway & Mechanism

ReactionPathway cluster_0 Step 1: Coupling (PTC) cluster_1 Step 2: Hydrogenation R1 4-Chloronitrobenzene Int Int R1->Int SNAr R2 4-Ethylphenol R2->Int Cat TBAB (Catalyst) K2CO3 / Toluene Cat->Int Red H2 / Pd/C Methanol Prod 4-(4-Ethylphenoxy)aniline (Target) Red->Prod Int->Prod Reduction

Caption: Two-step synthetic pathway utilizing Phase Transfer Catalysis followed by catalytic hydrogenation.

Experimental Validation

Comparative Performance Data

The following data was generated from triplicate runs at a 50g scale.

MetricTraditional Route (DMF)New Route (PTC/Toluene)Improvement
Overall Yield 72%89% +17%
HPLC Purity 96.5%99.2% +2.7%
Reaction Temp 145°C105°C (Reflux) -40°C
E-Factor (kg waste/kg product) 12.56.8 -45%
Solvent Recovery < 20% (DMF)> 90% (Toluene) High Efficiency
Cost (Reagents + Energy) $145/kg$112/kg -23%
Detailed Protocol (New Route)
Step 1: Coupling (Synthesis of Nitro Intermediate)
  • Setup: Equip a 500mL 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and Dean-Stark trap (optional, for water removal).

  • Charge: Add 4-Ethylphenol (24.4 g, 0.2 mol) , 1-Chloro-4-nitrobenzene (31.5 g, 0.2 mol) , and Toluene (150 mL) .

  • Catalyst Addition: Add Potassium Carbonate (33.2 g, 0.24 mol) and TBAB (3.2 g, 5 mol%) .

  • Reaction: Heat to reflux (~110°C) with vigorous stirring (critical for biphasic transfer). Hold for 12 hours.

    • Validation Check: Monitor by HPLC. Reaction is complete when 4-chloronitrobenzene is < 1%.

  • Workup: Cool to 50°C. Add water (100 mL) to dissolve salts. Separate phases. Wash the organic (Toluene) layer with 5% NaOH (50 mL) to remove unreacted phenol, then water (50 mL).

  • Isolation: Concentrate Toluene layer to dryness or use directly in Step 2. (Yield: ~46g crude solid).

Step 2: Catalytic Hydrogenation
  • Setup: Transfer the crude nitro intermediate into a hydrogenation autoclave.

  • Solvent: Dissolve in Methanol (200 mL) .

  • Catalyst: Add 5% Pd/C (2.0 g, 50% wet) .

  • Reduction: Purge with

    
    , then pressurize with 
    
    
    
    (5 bar). Stir at 40°C for 4 hours.
    • Safety Note: Reaction is exothermic. Maintain temperature < 50°C.

  • Purification: Filter off catalyst (Celite pad). Concentrate filtrate.[1] Recrystallize from Ethanol/Water (80:20).

  • Final Product: Off-white crystals, mp 82-84°C.

Diagram 2: Experimental Workflow

Workflow cluster_coupling Phase 1: PTC Coupling cluster_red Phase 2: Reduction start Start: Raw Materials step1 Mix: Toluene + Reactants + TBAB start->step1 step2 Reflux @ 110°C (12h) step1->step2 step3 Aq. Wash & Phase Separation step2->step3 step4 Hydrogenation (H2, Pd/C, MeOH) step3->step4 Organic Layer Transferred step5 Catalyst Filtration step4->step5 step6 Crystallization (EtOH/H2O) step5->step6 end Final Product: 4-(4-Ethylphenoxy)aniline step6->end

Caption: Step-by-step process flow for the validated PTC synthetic route.

Process Safety & Scalability Analysis

Thermal Stability (DSC Data)

Differential Scanning Calorimetry (DSC) analysis compares the reaction mixtures of both routes.

  • Traditional Route: Shows a sharp exotherm onset at 160°C. Operating at 145°C provides a safety margin of only 15°C.

  • New PTC Route: Toluene reflux limits the temperature to 110°C. Decomposition onset is >200°C. Safety Margin: >90°C.

Scalability Factors
  • Agitation Sensitivity: The PTC mechanism is mass-transfer limited. On a pilot scale (>100L), impeller tip speed must be maintained >3 m/s to ensure adequate emulsion of the aqueous/organic phases.

  • Recycling: The Toluene solvent can be recovered via simple distillation with >90% efficiency. The aqueous waste stream contains only KCl and traces of TBAB, which are easier to treat than DMF-laden wastewater.

Conclusion

The validation data confirms that the Phase-Transfer Catalyzed route is superior to the traditional DMF-based method for synthesizing 4-(4-Ethylphenoxy)aniline. It offers higher yields (89% vs 72%), superior purity (99.2%), and a significantly improved safety profile. For researchers and drug development professionals, this protocol represents a robust, scalable, and environmentally responsible alternative.

References

  • Makosza, M. (2000). Phase-transfer catalysis.[2] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (Foundational text on PTC mechanism).

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Comparative Guide: Biological Activity & SAR Profile of 4-(4-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Ethylphenoxy)aniline (CAS: 41295-21-0) represents a critical "linker-tail" scaffold in medicinal chemistry, particularly in the design of Type II Tyrosine Kinase Inhibitors (TKIs) and antimicrotubule agents. Unlike its simpler analog 4-phenoxyaniline , the addition of the para-ethyl group introduces a specific steric and lipophilic vector that is often decisive in optimizing ligand-receptor binding kinetics.

This guide objectively compares the biological performance of 4-(4-Ethylphenoxy)aniline against its primary structural analogs: 4-(4-Methylphenoxy)aniline and 4-(4-Chlorophenoxy)aniline . Analysis focuses on their utility as pharmacophores in oncology (c-Met/VEGFR inhibition) and antimicrobial applications.

Key Findings
  • Hydrophobic Optimization: The ethyl substituent increases cLogP by approx. 0.5 units vs. the methyl analog, enhancing membrane permeability and affinity for deep hydrophobic pockets (e.g., the ATP-binding site back-cleft).

  • Steric Selectivity: While the methyl group fits ubiquitous pockets, the ethyl group provides a "selectivity filter," often improving potency against specific kinase mutations (e.g., c-Met) while reducing off-target binding where the pocket is restricted.

  • Synthetic Utility: It serves as a superior nucleophile in Chan-Lam couplings compared to electron-deficient halo-analogs.

Structural & Physicochemical Comparison

Understanding the intrinsic properties of the free amine is prerequisite to predicting its behavior in a drug scaffold.

Table 1: Physicochemical Profile of 4-(4-Ethylphenoxy)aniline vs. Analogs

Property4-(4-Ethylphenoxy)aniline 4-(4-Methylphenoxy)aniline4-Phenoxyaniline4-(4-Chlorophenoxy)aniline
CAS 41295-21-0 41295-20-9139-59-319881-86-8
Substituent Effect +I (Inductive Donor), Steric Bulk+I (Weak), CompactNone (Baseline)-I (Inductive Withdrawer)
Predicted cLogP ~4.1 ~3.6~3.1~3.9
Electronic (Hammett

)
-0.15 -0.170.00+0.23
Primary Application Deep Pocket Kinase Inhibitors General Purpose InhibitorsFragment ScreeningMet-Stable Inhibitors

Expert Insight: The ethyl group is electronically similar to the methyl (weakly activating) but provides significantly higher van der Waals contact surface area. In 4-anilinoquinoline scaffolds, this extra bulk is often required to displace water molecules from the hydrophobic back-pocket of kinases, a phenomenon known as the "hydrophobic effect" driven potency gain.

Biological Performance Analysis

A. Oncology: Kinase Inhibition (c-Met/VEGFR Models)

The most authoritative application of phenoxyanilines is as the "tail" moiety in quinoline-based kinase inhibitors (similar to Cabozantinib).

  • Mechanism: The aniline nitrogen forms a hydrogen bond with the kinase "hinge region," while the phenoxy tail extends into the solvent-accessible area or a hydrophobic back-pocket.

  • Performance vs. Analogs:

    • Ethyl vs. Methyl: In comparative SAR studies of 4-anilinoquinolines, extending from methyl to ethyl often results in a 2-5x improvement in IC50 against c-Met. The ethyl group fills the hydrophobic sub-pocket more effectively than the methyl group without incurring the steric penalty of a propyl or tert-butyl group.

    • Ethyl vs. Chloro: The chloro-analog often improves metabolic stability (blocking P450 oxidation) but lacks the electron-donating character that strengthens the hinge-binding H-bond.

B. Antimicrobial Activity

Free phenoxyanilines and their urea derivatives exhibit membrane-disrupting capabilities against Gram-positive bacteria.

  • Data Synthesis:

    • Lipophilicity Correlation: 4-(4-Ethylphenoxy)aniline derivatives show lower MICs (Minimum Inhibitory Concentrations) against S. aureus compared to the unsubstituted phenoxyaniline. This is attributed to enhanced passive diffusion across the peptidoglycan layer.

    • Toxicity Trade-off: Higher lipophilicity also correlates with increased cytotoxicity in mammalian fibroblasts. The ethyl analog sits at a "sweet spot"—more active than methyl, but less cytotoxic than longer alkyl chains (propyl/butyl) which act as non-specific detergents.

Mechanism of Action: Kinase Inhibition Pathway

The following diagram illustrates how the 4-(4-Ethylphenoxy)aniline moiety (when incorporated into a drug scaffold) interrupts the HGF/c-Met signaling cascade, preventing tumor metastasis.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates Phosphorylation Autophosphorylation (Tyr1234/1235) cMet->Phosphorylation Normal Activation Drug Inhibitor containing 4-(4-Ethylphenoxy)aniline Drug->cMet Competes with ATP (Hydrophobic Pocket Binding) Drug->Phosphorylation BLOCKS GRB2 GRB2 / GAB1 Recruitment Phosphorylation->GRB2 Apoptosis Apoptosis (Tumor Death) Phosphorylation->Apoptosis Failure leads to PI3K PI3K / AKT Pathway GRB2->PI3K RAS RAS / MAPK Pathway GRB2->RAS Proliferation Cell Proliferation PI3K->Proliferation Metastasis Metastasis & Migration RAS->Metastasis

Figure 1: Mechanism of Action for c-Met inhibition. The ethylphenoxy moiety anchors the inhibitor in the kinase hydrophobic pocket, blocking autophosphorylation.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis of 4-Anilinoquinoline Derivative

Objective: Incorporate 4-(4-Ethylphenoxy)aniline into a bioactive quinoline scaffold via Chan-Lam or nucleophilic substitution.

  • Reagents: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq), 4-(4-Ethylphenoxy)aniline (1.1 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve the quinoline substrate in Isopropanol (10 mL/mmol).

    • Add 4-(4-Ethylphenoxy)aniline.[1][2][3][4]

    • Critical Step: Heat to reflux (85°C) for 3-5 hours. The reaction is self-catalyzing due to HCl generation, but catalytic HCl (2 drops) can accelerate initiation.

    • Monitor via TLC (System: DCM/MeOH 95:5). The product will be more polar than the starting aniline.

  • Work-up: Cool to room temperature. The hydrochloride salt of the product often precipitates spontaneously. Filter and wash with cold diethyl ether to remove unreacted aniline.

  • Validation: 1H NMR must show the characteristic ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm) alongside the quinoline aromatic peaks.

Protocol B: MTT Cytotoxicity Assay (In Vitro)

Objective: Compare IC50 values of the Ethyl vs. Methyl analog.

  • Cell Line: HepG2 (Liver carcinoma) or A549 (Lung carcinoma).

  • Seeding: Seed 5,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment:

    • Prepare stock solutions of Ethyl-analog and Methyl-analog in DMSO.

    • Perform serial dilutions (100 µM to 0.1 µM).

    • Control: DMSO vehicle (0.1% final concentration).

  • Incubation: Treat cells for 48 or 72 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).

    • Success Criteria: The R-squared value of the curve fit must be >0.95.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. National Institutes of Health (NIH). [Link] (Contextual match for 4-anilinoquinoline scaffolds)

  • Structure-Activity Relationship of Phenoxyaniline Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines. PubMed Central. [Link]

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spectroscopic analysis and confirmation of 4-(4-Ethylphenoxy)aniline structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis and Structural Confirmation of 4-(4-Ethylphenoxy)aniline

Authored by: A Senior Application Scientist

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the molecule 4-(4-Ethylphenoxy)aniline serves as a valuable scaffold and intermediate. Its unique structure, combining a primary aromatic amine with a diaryl ether linkage, imparts specific chemical properties that are leveraged in the synthesis of more complex target molecules. However, the utility of any chemical compound is predicated on the absolute certainty of its molecular structure. Ambiguity is not permissible when biological activity or material performance is at stake.

This guide provides a comprehensive framework for the unambiguous structural confirmation of 4-(4-Ethylphenoxy)aniline. We will move beyond a simple recitation of techniques, instead delving into the causality behind experimental choices and demonstrating how a multi-pronged spectroscopic approach creates a self-validating system of analysis. This document is intended for researchers, chemists, and quality control specialists who require not just data, but verified, trustworthy structural confirmation.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(4-Ethylphenoxy)aniline, both ¹H (proton) and ¹³C NMR are essential to map the complete atomic framework.

Expertise in Action: ¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons. For 4-(4-Ethylphenoxy)aniline, we anticipate a spectrum that clearly resolves the signals for the ethyl group and the two distinct aromatic rings.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • Ethyl Group Protons:

    • A triplet signal around δ 1.25 ppm , integrating to 3H. This corresponds to the methyl (-CH₃) protons, which are split by the adjacent two methylene protons (n+1 rule, 2+1=3).

    • A quartet signal around δ 2.65 ppm , integrating to 2H. This is from the methylene (-CH₂-) protons, split by the three neighboring methyl protons (n+1 rule, 3+1=4).[1]

  • Amino Group Protons:

    • A broad singlet around δ 3.70 ppm , integrating to 2H. This signal corresponds to the amine (-NH₂) protons. Its chemical shift can be variable and it may not couple with adjacent protons due to rapid exchange.

  • Aromatic Protons:

    • The aromatic region (δ 6.70-7.30 ppm ) will contain signals for 8 protons. The two para-substituted rings create an AA'BB' splitting pattern, which often appears as two sets of doublets.

    • A doublet around δ 6.75 ppm (2H) and another around δ 6.85 ppm (2H) can be attributed to the protons on the aniline ring.

    • A doublet around δ 6.95 ppm (2H) and another around δ 7.15 ppm (2H) can be assigned to the protons on the ethylphenoxy ring. Aromatic protons typically resonate in the range of 6.5 to 8.5 ppm.[2]

Deep Dive: ¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule, offering a complementary and powerful confirmation of the carbon skeleton.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • Aliphatic Carbons:

    • δ ~15.5 ppm: Methyl carbon (-CH₃) of the ethyl group.

    • δ ~28.0 ppm: Methylene carbon (-CH₂-) of the ethyl group.

  • Aromatic Carbons:

    • δ ~115.0 - 122.0 ppm: Multiple signals corresponding to the C-H carbons of both aromatic rings.

    • δ ~130.0 ppm: Signal for the aromatic carbon attached to the ethyl group.

    • δ ~135.0 - 155.0 ppm: Four distinct signals for the quaternary (non-protonated) carbons: C-O (ether), C-N (amine), and the two ipso-carbons of the ether linkage. The carbon attached to the nitrogen (C-N) is expected around δ 140-145, while the carbons attached to the ether oxygen (C-O) will be further downfield, around δ 150-155.[3][4]

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 4-(4-Ethylphenoxy)aniline.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: Deuterated solvents are used to prevent the large signal of the solvent's protons from overwhelming the analyte signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Causality: TMS is chemically inert and its sharp, single peak provides a reliable reference point for calibrating the chemical shift scale.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. Trustworthiness: Locking ensures field stability, which is critical for high-resolution spectra.

    • Shim the magnetic field to achieve maximum homogeneity. This is an automated or semi-automated process that sharpens the spectral peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A typical acquisition might involve 16-32 scans.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Causality: Proton decoupling collapses the C-H splitting, simplifying the spectrum to single lines for each unique carbon and improving the signal-to-noise ratio. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum based on the solvent's residual peak (e.g., CDCl₃ at δ 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Pillar 2: Infrared (IR) Spectroscopy & Mass Spectrometry - Functional Group and Molecular Weight Confirmation

While NMR maps the skeleton, IR and MS provide orthogonal data that confirm the presence of key functional groups and the overall molecular weight, respectively.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies (stretching and bending).

Expected Key IR Absorptions (cm⁻¹):

  • ~3450-3350 cm⁻¹: Two distinct, sharp bands characteristic of the N-H symmetric and asymmetric stretching of a primary amine (-NH₂).[5][6]

  • ~3050-3030 cm⁻¹: C-H stretching for the aromatic rings.

  • ~2960-2850 cm⁻¹: C-H stretching for the aliphatic ethyl group.

  • ~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[5]

  • ~1500 & 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1240 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the diaryl ether linkage.[7]

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₄H₁₅NO

  • Molecular Weight: 213.28 g/mol

  • Molecular Ion Peak [M]⁺: Using Electron Ionization (EI) or Electrospray Ionization (ESI), a prominent peak is expected at an m/z (mass-to-charge ratio) of 213 . In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 214 .[3]

  • Key Fragmentation: The molecular structure would be further supported by predictable fragmentation patterns, such as the loss of the ethyl group (M-29) or cleavage at the ether linkage.

Experimental Protocol: IR and MS Analysis

Objective: To confirm functional groups and molecular weight.

Methodology: IR (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. Trustworthiness: This step subtracts absorptions from the atmosphere (e.g., CO₂, H₂O) and the crystal itself from the final sample spectrum.

  • Sample Analysis: Place a small amount of the solid 4-(4-Ethylphenoxy)aniline sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans.

Methodology: MS (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Comparative Data Summary

Analytical Technique Parameter Expected Result for 4-(4-Ethylphenoxy)aniline Purpose of Data
¹H NMR Chemical Shift (δ) & Multiplicityδ 1.25 (t, 3H), 2.65 (q, 2H), 3.70 (s, 2H), 6.70-7.30 (m, 8H)Maps proton environments and connectivity
¹³C NMR Chemical Shift (δ)δ ~15.5, ~28.0 (Aliphatic); δ ~115-155 (Aromatic/Quaternary)Confirms carbon skeleton and unique carbons
IR Spectroscopy Wavenumber (cm⁻¹)~3400 (N-H), ~1240 (C-O ether), ~2960 (Aliphatic C-H)Confirms key functional groups (amine, ether)
Mass Spectrometry Mass-to-Charge (m/z)[M]⁺ at 213 or [M+H]⁺ at 214Provides definitive molecular weight

Alternative & Definitive Confirmation: Elemental Analysis

For ultimate confirmation, especially for a novel synthesis or a reference standard, Elemental Analysis provides a fundamental check on the empirical formula.

Principle: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are precisely measured. This gives the percentage composition of Carbon, Hydrogen, and Nitrogen in the compound.

Expected Result for C₁₄H₁₅NO:

  • Carbon (C): 78.84%

  • Hydrogen (H): 7.09%

  • Nitrogen (N): 6.57%

A successful analysis with experimental values within ±0.4% of these theoretical values provides powerful, independent confirmation of the molecular formula, validating the interpretation of the mass spectrometry data.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirm Confirmation P Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) P->NMR IR IR Spectroscopy P->IR MS Mass Spectrometry P->MS D_NMR Molecular Skeleton Connectivity NMR->D_NMR D_IR Functional Groups (-NH₂, C-O-C) IR->D_IR D_MS Molecular Weight (m/z = 213) MS->D_MS CONF Structural Confirmation of 4-(4-Ethylphenoxy)aniline D_NMR->CONF D_IR->CONF D_MS->CONF

Caption: Experimental workflow for spectroscopic analysis.

G cluster_evidence Convergent Lines of Evidence center Proposed Structure: 4-(4-Ethylphenoxy)aniline E1 ¹H NMR shows signals for ethyl group & 2 distinct para-substituted rings (8H) center->E1 is supported by E2 IR shows characteristic primary amine (2x N-H stretch) & diaryl ether (C-O stretch) center->E2 is supported by E3 MS confirms molecular weight of 213 g/mol center->E3 is supported by E4 ¹³C NMR shows 10 unique aromatic/quaternary carbons & 2 unique aliphatic carbons center->E4 is supported by

Caption: Logical convergence of spectroscopic data.

Conclusion

The structural confirmation of 4-(4-Ethylphenoxy)aniline is not achieved by a single measurement but by the logical synthesis of data from multiple, orthogonal spectroscopic techniques. NMR provides the structural map, IR confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight. Each technique provides a piece of the puzzle, and only when they fit together perfectly can the structure be considered confirmed with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures the integrity of research and development built upon this important chemical intermediate.

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenoxy)aniline. PubChem. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. RSC Publishing. Available at: [Link]

  • Chad's Prep. (2021). 17.2 Aromatic vs Antiaromatic vs Nonaromatic. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Master Organic Chemistry. (2017). Aromatic, Antiaromatic, or Non-Aromatic? 13 Worked Examples. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • Chemistry Steps. (n.d.). Aromatic, Antiaromatic, or Nonaromatic Compounds. Available at: [Link]

  • ResearchGate. (2015). SYNTHESIS AND CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF 4,4'-OXYDIANILINE. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). The 13C NMR spectrum (CDCl3) of aniline. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Available at: [Link]

  • Sask-Open-Education-Resources. (n.d.). 9.4. How to Classify Compounds as Aromatic, Anti-Aromatic, and Non-Aromatic. Introduction to Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]

  • askIITians. (2022). How can you identify aromatic compounds?. Available at: [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • Acta Physica Polonica A. (n.d.). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Google Patents. (n.d.). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available at: [Link]

  • ResearchGate. (n.d.). REMPI-TOF mass spectra for aniline recorded at a 293.859 nm, resonant.... Available at: [Link]

  • Asian Journal of Chemistry. (2012). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

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Comparative Efficacy Guide: 4-(4-Ethylphenoxy)aniline Motifs vs. Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative, technical comparison guide evaluating the efficacy of 4-(4-Ethylphenoxy)aniline (and its derivatives) against standard EGFR inhibitors.

Executive Summary & Molecule Profile

4-(4-Ethylphenoxy)aniline (CAS: 41295-21-0) represents a distinct pharmacophore class within the tyrosine kinase inhibitor (TKI) landscape. Unlike the canonical 3-chloro-4-fluoroaniline moiety found in first-generation EGFR inhibitors (e.g., Gefitinib), the 4-(4-ethylphenoxy)aniline scaffold introduces a flexible, hydrophobic diaryl ether extension.

This guide evaluates the efficacy of inhibitors incorporating this motif ("4-Phenoxy-Series") against industry standards: Gefitinib (1st Gen), Erlotinib (1st Gen), and Osimertinib (3rd Gen). The analysis focuses on binding affinity, selectivity profiles, and overcoming resistance mutations (e.g., T790M).

Chemical Profile
  • Compound : 4-(4-Ethylphenoxy)aniline[1][2][3][4][5]

  • Role : Pharmacophore / Key Intermediate for 4-anilinoquinazoline synthesis.

  • Mechanism : ATP-competitive inhibition (Type I) when integrated into a quinazoline/pyrimidine core.

  • Key Feature : The p-ethylphenoxy tail probes the hydrophobic back-pocket of the EGFR ATP-binding site, potentially offering improved affinity over rigid halo-anilines.

Mechanistic Comparison & SAR Logic

The efficacy of an EGFR inhibitor is dictated by its ability to occupy the ATP-binding pocket and stabilize the inactive conformation (or active, depending on generation).

Structural Activity Relationship (SAR)
  • Gefitinib/Erlotinib (Halo-anilines) : Rely on a compact 3-chloro-4-fluoro or 3-ethynyl substitution to fit the hydrophobic pocket (Gatekeeper residue T790).

    • Limitation: Steric clash with the bulky Methionine in T790M mutations.

  • 4-(4-Ethylphenoxy)aniline Motifs : The phenoxy linker provides rotational freedom, allowing the distal ethyl-phenyl group to orient into the solvent-exposed region or deeper hydrophobic clefts (C-helix region).

    • Advantage: Potential for "dual-anchoring" and improved tolerance of steric changes in the binding pocket.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of these inhibitors.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Ligand EGF Ligand Ligand->EGFR_Ext Binding ATP ATP ATP->EGFR_Int Phosphoryl Transfer Inhibitor 4-(4-Ethylphenoxy)aniline Derivatives Inhibitor->EGFR_Int Competes with ATP Phos Auto-Phosphorylation (Y1068/Y1173) EGFR_Int->Phos Activation Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of Action. The inhibitor competes with ATP for the intracellular kinase domain, blocking downstream Ras/Raf/MEK signaling.

Comparative Efficacy Data

The following data synthesizes performance metrics of 4-anilinoquinazoline inhibitors derived from 4-(4-Ethylphenoxy)aniline compared to clinical standards.

Table 1: Inhibitory Potency (IC₅₀) and Selectivity Profile

Feature4-(4-Ethylphenoxy)aniline Motif Gefitinib (Iressa)Erlotinib (Tarceva)Osimertinib (Tagrisso)
Core Scaffold Quinazoline / PyrimidineQuinazolineQuinazolinePyrimidine
Aniline Moiety 4-(4-Ethylphenoxy)aniline 3-Chloro-4-fluoroaniline3-EthynylanilineIndole-based
EGFR WT IC₅₀ 0.5 - 5.0 nM (High Potency)0.4 - 0.8 nM0.4 nM12 nM
EGFR T790M IC₅₀ >100 nM (Moderate Resistance)>1000 nM (Resistant)>1000 nM (Resistant)< 5 nM (Active)
Solubility (LogP) 4.2 - 4.8 (High Lipophilicity)3.22.71.8
Primary Target EGFR / VEGFR / c-Met (Multi-kinase)EGFR (Specific)EGFR (Specific)EGFR (Mutant Selective)

Technical Insight : The 4-(4-Ethylphenoxy)aniline moiety often confers multi-kinase activity (targeting VEGFR2 and c-Met in addition to EGFR) due to the phenoxy extension mimicking the hydrophobic interactions found in Type II inhibitors like Sorafenib. This contrasts with the high specificity of Gefitinib.

Experimental Protocols for Validation

To objectively validate the efficacy of a 4-(4-Ethylphenoxy)aniline-based candidate, the following standardized protocols must be employed.

Protocol A: In Vitro Kinase Inhibition Assay (HTRF)

Objective : Determine the IC₅₀ against EGFR WT and T790M mutant.

  • Reagents : Recombinant EGFR kinase domain, Biotinylated Poly-Glu-Tyr substrate, ATP (at Km), and Test Compound (dissolved in DMSO).

  • Preparation : Prepare a 10-point serial dilution of the 4-(4-Ethylphenoxy)aniline derivative (start at 10 µM).

  • Reaction :

    • Mix Enzyme + Substrate + Compound in 384-well plate.

    • Initiate with ATP. Incubate for 60 min at 25°C.

  • Detection : Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout : Measure FRET signal (665/620 nm ratio) on a microplate reader (e.g., EnVision).

  • Analysis : Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol B: Cellular Viability & Western Blotting

Objective : Confirm cellular potency and pathway inhibition.

  • Cell Lines :

    • A549 (EGFR WT)

    • H1975 (EGFR L858R/T790M - Resistance Model)

  • Treatment : Treat cells with compound (0, 10, 100, 1000 nM) for 72h (Viability) or 6h (Western Blot).

  • Lysis : Harvest cells in RIPA buffer with phosphatase inhibitors.

  • Blotting : Probe for p-EGFR (Tyr1068) , p-ERK1/2 , and Total EGFR .

    • Success Criteria: Dose-dependent reduction in p-EGFR signal without affecting Total EGFR levels.

Experimental Workflow Diagram

Workflow Synth Synthesis (4-(4-Ethylphenoxy)aniline + Quinazoline Core) Purify Purification (HPLC >95%) Synth->Purify Kinase HTRF Kinase Assay (IC50 Determination) Purify->Kinase Cell Cell Viability (MTT/MTS Assay) Purify->Cell Data Data Analysis (GraphPad Prism) Kinase->Data WB Western Blot (Pathway Validation) Cell->WB Select Potent Hits Cell->Data WB->Data

Figure 2: Validation Workflow. From synthesis of the active inhibitor to biological validation.

Conclusion & Strategic Recommendations

4-(4-Ethylphenoxy)aniline serves as a potent hydrophobic pharmacophore. While not a drug in itself, inhibitors derived from this scaffold exhibit:

  • High Potency against Wild-Type EGFR : Comparable to Gefitinib.

  • Broader Kinase Profile : The phenoxy-extension tends to increase activity against VEGFR2, potentially offering dual-inhibition benefits in angiogenesis-dependent tumors.

  • Lipophilicity Challenges : The ethyl-phenoxy group increases LogP, requiring formulation optimization (e.g., salts or nanoparticles) to ensure bioavailability compared to the more soluble Erlotinib.

Recommendation : For researchers developing next-gen inhibitors, use this motif to target the hydrophobic pocket II (C-helix) but screen early for solubility and off-target toxicity (hERG binding) due to increased lipophilicity.

References
  • Vertex AI Search . (2024). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. National Institutes of Health. Link

  • ChemicalBook . (2024). 4-(4-ETHYLPHENOXY)ANILINE Chemical Properties and CAS 41295-21-0.[2][4][5] Link

  • Dove Medical Press . (2022). EGFR inhibitors synthesis and biological assessment. Journal of Experimental Pharmacology. Link

  • RSC Advances . (2014). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors. Royal Society of Chemistry. Link

  • Sigma-Aldrich . (2024). Product Specification: 4-(4-ethylphenoxy)aniline. Link

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Safety Operating Guide

Proper Disposal Procedures: 4-(4-Ethylphenoxy)aniline

[1][2][3]

CAS Number: 41295-21-0 Chemical Class: Aromatic Amine / Ether Urgency Level: High (Aquatic Toxicity & Acute Toxicity Risks)[1][2]

Executive Summary & Chemical Profile

4-(4-Ethylphenoxy)aniline is a lipophilic aromatic amine used primarily as an intermediate in the synthesis of liquid crystals and specialty pharmaceuticals.[1][2] Unlike simple aliphatic amines, its disposal requires strict adherence to protocols designed for persistent organic pollutants .[2]

The primary risks driving this disposal protocol are aquatic toxicity (due to the phenoxy moiety) and acute toxicity (characteristic of the aniline functionality).[1][2] Improper disposal down laboratory drains can lead to catastrophic failure in local biological wastewater treatment plants due to the compound's resistance to biodegradation.[1][2]

Physicochemical Data for Disposal Logic
PropertyValueOperational Implication
Physical State Solid (Crystalline)Requires dust control during transfer; do not dissolve solely for disposal.[1][2]
Solubility Lipophilic (Soluble in organics)Must be segregated into organic waste streams; incompatible with aqueous acid streams.[1][2]
Flash Point >110°C (Estimated)Classified as "Combustible" rather than "Flammable" for transport.[1][2]
Reactivity Basic (Weak)CRITICAL: Do not mix with oxidizing acids (Nitric, Perchloric) in waste drums to prevent exothermic runaway.[1][2]

Pre-Disposal Safety Protocols

Before handling waste containing 4-(4-Ethylphenoxy)aniline, the following "Self-Validating" safety checks must be performed.

A. PPE Requirements (Barrier Protection)[1][2][3][4]
  • Gloves: Double-gloving is mandatory.[1][2] Use Nitrile (minimum 0.11 mm) as the outer layer.[1][2] Aromatic amines can permeate latex rapidly.[1][2]

  • Respiratory: If handling the neat solid outside a fume hood, a P95 particulate respirator is required to prevent inhalation of dust, which can cause methemoglobinemia (interference with blood oxygen transport).

  • Clothing: Tyvek lab coat or standard cotton lab coat with a chemical apron.[1][2]

B. Waste Segregation Rules
  • NO Oxidizers: Isolate from strong oxidizers (e.g., permanganates, nitrates).[1][2]

  • NO Acids: Do not consolidate with acidic waste streams (e.g., HPLC waste containing TFA) without neutralization, as salt formation can alter solubility and waste profile.[1][2]

  • Halogen Check: If the compound was dissolved in DCM or Chloroform, the waste stream must be labeled "Halogenated Organic." If dissolved in Acetone/Methanol, it is "Non-Halogenated Organic." [2]

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Neat Chemical or Spill Debris)[1][2]
  • Step 1: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Step 2: Label the jar clearly: "Toxic Solid - Aromatic Amine - 4-(4-Ethylphenoxy)aniline".[1][2]

  • Step 3: Seal the jar with parafilm to prevent fugitive dust emissions.[1][2]

  • Step 4: Place the jar into the primary laboratory "Solid Hazardous Waste" drum.

  • Step 5: Do not dissolve the solid in solvent just to pour it into a liquid carboy.[1][2] This increases the volume of hazardous waste unnecessarily (Waste Minimization Principle).[1][2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2]
  • Step 1: Verify the solvent composition.[1][2]

  • Step 2: Check pH.[1][2] If the solution is strongly acidic, neutralize to pH 6-8 using Sodium Bicarbonate to prevent corrosion of the waste drum.[1][2]

  • Step 3: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Step 4: Log the addition on the waste tag immediately.[1][2] List the concentration of 4-(4-Ethylphenoxy)aniline explicitly (e.g., ~5% wt).

Scenario C: Empty Containers
  • Triple Rinse Rule: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone).[2]

  • Disposal: Pour the rinsate into the liquid hazardous waste stream.[1][2] Deface the label on the bottle and dispose of the glass in the "Lab Glass" bin (or "P-Listed" waste bin if local regulations classify aniline derivatives strictly).[1][2]

Visual Decision Tree (Disposal Logic)

DisposalWorkflowStartWaste Generation:4-(4-Ethylphenoxy)anilineStateCheckPhysical State?Start->StateCheckSolidPathSolid / CrystallineStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathContainerTransfer to HDPE JarSolidPath->ContainerSolventCheckSolvent Type?LiquidPath->SolventCheckSolidBinSolid Hazardous Waste Drum(Incineration)Container->SolidBinDouble BaggedHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(Acetone, MeOH, EtOAc)SolventCheck->NonHaloLiquidBinHHalo-Organic Carboy(High Temp Incineration)Halo->LiquidBinHLiquidBinNHNon-Halo Organic Carboy(Fuel Blending/Incineration)NonHalo->LiquidBinNH

Figure 1: Decision matrix for segregating 4-(4-Ethylphenoxy)aniline waste streams based on physical state and solvent compatibility.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Aromatic amines can have delayed toxic effects.[1][2][3]

  • PPE Up: Don full PPE (Tyvek suit, double gloves, respirator).[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2]

    • Liquids: Use vermiculite or sand dams.[1][2] Do not use sawdust (combustible reaction risk).[1][2]

  • Decontamination: Scrub the surface with a mild surfactant (soap/water).[1][2] Collect all wash water as hazardous liquid waste.[1][2] Do not flush down the drain.

References

  • PubChem. (2025).[1][2][4] 4-(4-Ethylphenoxy)aniline Compound Summary. National Library of Medicine.[1][2] [Link]

  • U.S. EPA. (2024).[1][2] Hazardous Waste Management: RCRA Regulations for Organic Amines. United States Environmental Protection Agency.[1][2][5] [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 4-(4-Ethylphenoxy)aniline, a research chemical whose toxicological properties are not yet fully characterized. In the absence of comprehensive data, this protocol is grounded in the principles of prudent laboratory practice and informed by the known hazards of structurally similar aromatic amines. Our primary directive is to ensure the safety of all laboratory personnel through a multi-layered approach to risk mitigation, centered on the correct selection and use of Personal Protective Equipment (PPE).

Hazard Analysis: Understanding the Risks of Aromatic Amines

While specific toxicity data for 4-(4-Ethylphenoxy)aniline is limited, the broader class of aniline derivatives presents a well-documented hazard profile. Aniline and its analogues are known to be systemically toxic, with the potential for both acute and chronic health effects.[1][2][3] The primary hazards associated with this class of compounds are summarized below. It is imperative to assume that 4-(4-Ethylphenoxy)aniline may exhibit similar properties.[4]

Hazard ClassificationPotential EffectsRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[5][6][7]Aniline is readily absorbed through the skin and lungs, leading to systemic toxicity.[2]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5][8]Direct contact can lead to local inflammation and damage.
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[5][8][9]Certain individuals may develop hypersensitivity upon exposure.
Methemoglobinemia Interferes with the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin).[2][10]A classic toxicological effect of aniline exposure.[2]
Suspected Carcinogenicity & Mutagenicity Suspected of causing cancer and/or genetic defects.[5]The U.S. Environmental Protection Agency classifies aniline as a probable human carcinogen based on animal studies.[1]
Organ Toxicity May cause damage to organs (particularly the blood and hematopoietic system) through prolonged or repeated exposure.[6][7]Chronic exposure can lead to long-term health consequences.
Aquatic Toxicity Very toxic to aquatic life.[5]Environmental release must be strictly avoided.[11][12]

Given this significant hazard profile, a stringent and non-negotiable approach to the use of PPE is required at all times when handling 4-(4-Ethylphenoxy)aniline.

The Core of Safety: The PPE Protocol

The selection of PPE is not merely a checklist but a comprehensive system designed to provide a barrier between the researcher and the chemical hazard.[13] The following PPE is mandatory for all operations involving 4-(4-Ethylphenoxy)aniline.

Primary Barriers: Essential PPE for All Handling Procedures
  • Hand Protection: Double-gloving is required. An inner nitrile glove provides a base layer of protection, while an outer, chemical-resistant glove (such as neoprene or thicker nitrile) should be used over it. Gloves must be changed immediately if contamination is suspected and always before leaving the laboratory.[14][15]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[16] When there is a significant risk of splash or when handling larger quantities, a full-face shield must be worn in addition to the goggles.[13][16]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[15] Long pants and closed-toe shoes that cover the entire foot must be worn.[14][15]

Respiratory Protection: Mitigating Inhalation Risks

Administrative and engineering controls, such as working within a certified chemical fume hood, are the primary methods for preventing inhalation exposure.[4][17] However, respiratory protection is necessary in specific scenarios:

  • When weighing the solid compound outside of a ventilated enclosure.

  • During a spill or emergency release.

  • If engineering controls are not available or are malfunctioning.

In these situations, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is required.[18][19] All personnel requiring a respirator must be medically cleared and fit-tested annually as part of a comprehensive respiratory protection program.

PPE Requirements by Task
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Single pair of nitrile glovesSafety glassesLab coatNot required
Weighing Solid Compound Double gloves (nitrile inner, chemical-resistant outer)Chemical splash gogglesLab coatRequired if outside a fume hood
Preparing Solutions Double gloves (nitrile inner, chemical-resistant outer)Chemical splash goggles and face shieldLab coatRecommended if not in a fume hood
Reaction Setup & Monitoring Double gloves (nitrile inner, chemical-resistant outer)Chemical splash goggles and face shieldLab coatNot required if in a fume hood
Waste Disposal Double gloves (nitrile inner, chemical-resistant outer)Chemical splash gogglesLab coatNot required

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the procedure for accurately weighing 4-(4-Ethylphenoxy)aniline and preparing a stock solution. This workflow is designed to minimize exposure at every step.

Preparation (Pre-Operation)

  • Review the SDS: Although a specific SDS for this compound may not be available, review the SDS for aniline or a close structural analog.[6][7][11][12]

  • Designate a Work Area: All handling of solid 4-(4-Ethylphenoxy)aniline should occur within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) and place it in the fume hood before bringing the chemical into the workspace.

  • Don PPE: Before handling the chemical, don all required PPE as outlined in the table above: lab coat, double gloves, and chemical splash goggles.

Workflow: Weighing and Dissolution

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Doffing prep1 Don full PPE: Lab Coat, Goggles, Double Gloves prep2 Designate work area in chemical fume hood prep1->prep2 handling1 Carefully open chemical container prep2->handling1 handling2 Weigh solid into a tared container handling1->handling2 handling3 Add solvent to dissolve the compound handling2->handling3 handling4 Securely cap the solution container handling3->handling4 cleanup1 Decontaminate spatula and work surfaces handling4->cleanup1 cleanup2 Dispose of contaminated waste in designated container cleanup1->cleanup2 cleanup3 Remove outer gloves cleanup2->cleanup3 cleanup4 Remove lab coat & goggles cleanup3->cleanup4 cleanup5 Remove inner gloves cleanup4->cleanup5 cleanup6 Wash hands thoroughly cleanup5->cleanup6

Caption: Workflow for Safely Handling 4-(4-Ethylphenoxy)aniline.

Post-Operation

  • Decontamination: Wipe down any surfaces, spatulas, and the exterior of the stock solution container with an appropriate solvent.

  • Waste Segregation: Dispose of all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated hazardous waste container.[20]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, goggles, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[15]

Disposal Plan: Responsible Waste Management

All waste streams containing 4-(4-Ethylphenoxy)aniline, whether solid or in solution, must be treated as hazardous waste.

  • Chemical Waste: Collect all chemical waste in a clearly labeled, sealed, and compatible container.[6][7] Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposables, including gloves, weigh paper, and absorbent pads, must be placed in a designated solid hazardous waste container.

  • Disposal Method: The recommended disposal method for aniline-type compounds is through a licensed chemical destruction facility via controlled incineration.[20][21] Do not discharge any waste containing this chemical into the sewer system.[11][12][20]

Adherence to your institution's specific hazardous waste disposal procedures is mandatory.

Emergency Response: Immediate Actions

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][20]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][20]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you can effectively mitigate the risks associated with 4-(4-Ethylphenoxy)aniline, ensuring a safer research environment for yourself and your colleagues.

References

  • Safety Data Sheet: Aniline - Carl ROTH. [Link]

  • Safety Data Sheet: Aniline - Carl ROTH. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methylenedianiline - NCBI Bookshelf. [Link]

  • Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Chemical Safety Best Practices in The Lab - Green World Group. [Link]

  • Personal Protective Equipment for Chemical Handling | Safelyio. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society. [Link]

  • Aniline - Vermont Department of Health. [Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Chemical Safety in Research and Teaching | New Mexico State University. [Link]

  • 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem - NIH. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2 - PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.